NVP-BEZ235 (hydrochloride)
Description
Overview of Phosphoinositide 3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Dysregulation in Disease Models
The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and motility. frontiersin.orgscientificarchives.commdpi.com Dysregulation of this pathway, often through genetic mutations or aberrant activation, is a frequent event in the development and progression of various diseases, particularly cancer. frontiersin.orgscientificarchives.comaacrjournals.org
In many cancer models, the PI3K/Akt/mTOR pathway is constitutively activated, providing a sustained signal for tumor cells to grow and divide uncontrollably. nih.govmdpi.com This hyperactivation can stem from mutations in key components of the pathway, such as activating mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K) or loss of function of the tumor suppressor PTEN. pnas.orgglowm.com The pathway's critical role in driving cellular proliferation and survival makes it an attractive target for therapeutic intervention in oncology research. aacrjournals.orgmdpi.com Beyond cancer, dysregulation of this pathway has also been implicated in other pathological conditions, including hyperproliferative skin disorders and neurodegenerative diseases. frontiersin.orgmdpi.com
Rationale for Dual PI3K/mTOR Kinase Inhibition in Preclinical Cancer Research
The rationale for simultaneously inhibiting both PI3K and mTOR stems from the intricate and interconnected nature of their signaling network. nih.gov Early research with mTORC1 inhibitors, such as rapamycin and its analogs (rapalogs), revealed a significant limitation: the activation of a negative feedback loop. spandidos-publications.comaacrjournals.org Inhibition of mTORC1 can lead to the activation of Akt (also known as protein kinase B) through a mechanism involving mTOR complex 2 (mTORC2), which can counteract the intended anti-proliferative effects. spandidos-publications.comaacrjournals.org
This feedback activation of Akt highlighted the need for a more comprehensive blockade of the pathway. spandidos-publications.com Dual PI3K/mTOR inhibitors were developed to overcome this limitation by targeting both the upstream PI3K and the downstream mTOR, thereby providing a more complete and sustained inhibition of the entire signaling axis. mdpi.comnih.gov This dual-targeting strategy is expected to be more effective in suppressing tumor growth and overcoming potential resistance mechanisms that can arise from single-agent therapies. mdpi.comnih.gov Preclinical studies have shown that dual inhibitors can be more potent than single-target agents in various cancer models. mdpi.comnih.gov
NVP-BEZ235 (hydrochloride) as a Prototypical Dual Inhibitor in Academic Investigations
NVP-BEZ235 has been extensively utilized in academic and preclinical research as a prototypical dual PI3K/mTOR inhibitor. nih.govpnas.org Its well-characterized mechanism of action and broad activity against various cancer cell lines have made it a valuable tool for investigating the therapeutic potential of dual PI3K/mTOR inhibition. plos.orgnih.gov
Numerous in vitro and in vivo studies have demonstrated the anti-tumor activity of NVP-BEZ235 across a wide range of cancer types, including breast cancer, colorectal cancer, glioblastoma, renal cell carcinoma, and various hematological malignancies. plos.orgnih.govnih.govfrontiersin.orgspandidos-publications.com Research has shown that NVP-BEZ235 can induce cell cycle arrest, typically in the G1 phase, inhibit cell proliferation, and in some cases, induce apoptosis (programmed cell death). nih.govnih.govspandidos-publications.com
For instance, in preclinical models of colorectal cancer, NVP-BEZ235 treatment led to a significant decrease in tumor size, proliferation, and angiogenesis. plos.org In breast cancer cell lines with HER2 amplification or PIK3CA mutations, NVP-BEZ235 selectively induced cell death. pnas.org Furthermore, studies have explored its potential to overcome resistance to other targeted therapies. pnas.org
The following tables summarize some of the key research findings related to NVP-BEZ235's activity in different cancer models.
Table 1: In Vitro Activity of NVP-BEZ235 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| HCT116, DLD-1, SW480 | Colorectal Cancer | Dose-dependent decrease in cell viability with a median IC50 of 9.0–14.3 nM. plos.org | plos.org |
| SNU16, NCI-N87, AGS | Gastric Cancer | Effective inhibition of cell proliferation. spandidos-publications.com | spandidos-publications.com |
| Multiple Breast Cancer Lines | Breast Cancer | Selective induction of cell death in cells with HER2 amplification or PIK3CA mutations. pnas.org | pnas.org |
| UMRC6, 786-0, UOK121 | Renal Cell Carcinoma | Suppression of cell proliferation and invasion; induction of apoptosis and G1 cell cycle arrest. frontiersin.org | frontiersin.org |
| FaDu | Hypopharyngeal Squamous Cell Carcinoma | Attenuated cell proliferation and suppression of p-p70S6K and p-4E-BP1 expression. nih.gov | nih.gov |
| K562/A (doxorubicin-resistant) | Leukemia | Decreased cell viability, G0/G1 phase arrest, and induced apoptosis. spandidos-publications.com | spandidos-publications.com |
| HTLV-1-infected T-cell lines | Adult T-cell Leukemia | More efficacious at inhibiting cell growth compared to single PI3K or mTOR inhibitors; induced G1 phase cell cycle arrest. nih.govspandidos-publications.com | nih.govspandidos-publications.com |
| K1, IHH4, BCPAP, C643 | Thyroid Cancer | Decreased phosphorylation of Akt, mTOR, and FOXO3a. nih.gov | nih.gov |
| G401 | Nephroblastoma | Inhibition of cell proliferation and induction of G2/M phase cell cycle arrest. frontiersin.org | frontiersin.org |
Table 2: In Vivo Antitumor Activity of NVP-BEZ235 in Preclinical Models
| Cancer Model | Key Findings | Reference |
|---|---|---|
| Genetically Engineered Mouse Model of Colorectal Cancer | 43% decrease in tumor size; 56% decrease in proliferation; 75% reduction in angiogenesis. plos.org | plos.org |
| SNU16 Gastric Cancer Xenografts | Significant inhibition of tumor growth (45.1% net growth inhibition). spandidos-publications.com | spandidos-publications.com |
| Trastuzumab-resistant BT474 H1047R Breast Cancer Xenografts | Potent antitumor activity and inhibition of PI3K signaling. nih.gov | nih.gov |
| 786-0 and A498 Renal Cell Carcinoma Xenografts | Suppression of tumor growth. frontiersin.org | frontiersin.org |
| HTLV-1-infected HUT-102 Cell Xenografts (ATL model) | Marked retardation of tumor growth. nih.govspandidos-publications.com | nih.govspandidos-publications.com |
| K1 and C643 Thyroid Cancer Xenografts | Inhibition of tumor growth. nih.gov | nih.gov |
| U87 Glioblastoma Orthotopic Xenografts | Profoundly reduced tumor growth. aacrjournals.org | aacrjournals.org |
Properties
Molecular Formula |
C30H23N5O · HCl |
|---|---|
Molecular Weight |
506 |
InChI |
InChI=1S/C30H23N5O.ClH/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36;/h4-17H,1-3H3;1H |
InChI Key |
VDZVGMJFBACERH-UHFFFAOYSA-N |
SMILES |
CN(C1=C(N2C3=CC=C(C(C)(C)C#N)C=C3)C4=CC(C5=CC(C=CC=C6)=C6N=C5)=CC=C4N=C1)C2=O.Cl |
Synonyms |
Dactolisib |
Origin of Product |
United States |
Molecular Mechanisms of Action of Nvp Bez235 Hydrochloride
Direct Inhibition of PI3K Isoforms and Mutants
NVP-BEZ235 potently inhibits the catalytic activity of class I PI3K enzymes, including various isoforms and mutants that are often implicated in oncogenesis. aacrjournals.orgnih.gov
NVP-BEZ235 functions as an ATP-competitive inhibitor, directly binding to the ATP-binding cleft of PI3K. aacrjournals.orgspandidos-publications.comnih.gov This reversible binding action blocks the catalytic function of the p110 subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). aacrjournals.org By occupying the ATP pocket, NVP-BEZ235 effectively halts the kinase activity of both wild-type and mutated forms of p110-alpha. aacrjournals.orgnih.gov The compound displays potent inhibitory activity across multiple class I PI3K isoforms. nih.govabcam.commedchemexpress.com
Table 1: Inhibitory Concentration (IC50) of NVP-BEZ235 against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α (alpha) | 4 |
| p110γ (gamma) | 5 |
| p110δ (delta) | 7 |
| p110β (beta) | 75 |
Data sourced from multiple studies. nih.govabcam.commedchemexpress.com
Direct Inhibition of mTOR Kinase Activity
In addition to its effects on PI3K, NVP-BEZ235 is a direct inhibitor of mTOR kinase activity, targeting both of its functional complexes, mTORC1 and mTORC2. spandidos-publications.comdovepress.comnih.gov Similar to its interaction with PI3K, NVP-BEZ235 binds to the ATP-binding site within the mTOR kinase domain. nih.govresearchgate.net This dual specificity is a key feature of its mechanism, allowing for a more comprehensive blockade of the PI3K/Akt/mTOR signaling cascade compared to agents that target only a single component. spandidos-publications.comnih.gov
NVP-BEZ235 effectively inhibits mTORC1, the complex responsible for regulating cell growth, proliferation, and protein synthesis. spandidos-publications.comnih.gov By blocking the kinase activity of mTORC1, NVP-BEZ235 prevents the phosphorylation of its key downstream effectors. This includes the eukaryotic translation initiation factor 4E binding protein 1 (4E-BP1) and the S6 ribosomal protein (S6), leading to a reduction in cap-dependent translation and protein synthesis. aacrjournals.orgnih.govnih.gov
Unlike allosteric mTORC1 inhibitors such as rapamycin (B549165) and its analogs, NVP-BEZ235 also inhibits the activity of mTORC2. spandidos-publications.comnih.govresearchgate.net The inhibition of mTORC2 is crucial as this complex is responsible for the phosphorylation and full activation of Akt at serine 473 (Ser473). spandidos-publications.com By suppressing mTORC2, NVP-BEZ235 prevents this key activating phosphorylation event, thereby blocking a critical feedback loop that can be activated in response to mTORC1-specific inhibition. spandidos-publications.comnih.gov
Modulation of Key Downstream Signaling Pathways
The dual inhibition of PI3K and mTOR by NVP-BEZ235 results in a robust and comprehensive suppression of their downstream signaling pathways, most notably the PI3K/Akt axis. spandidos-publications.comnih.gov
NVP-BEZ235 treatment leads to a marked reduction in the phosphorylation of Akt, a central node in the PI3K signaling pathway. aacrjournals.orgfrontiersin.org The compound inhibits phosphorylation at two critical sites required for full Akt activation: Threonine 308 (Thr308) and Serine 473 (Ser473). aacrjournals.orgmedchemexpress.complos.org
The inhibition of PI3K by NVP-BEZ235 prevents the generation of PIP3, which is necessary for the recruitment and subsequent phosphorylation of Akt at Thr308 by its upstream kinase, PDK1. spandidos-publications.complos.org Consequently, treatment with NVP-BEZ235 leads to a reduction in phosphorylated PDK1 and phosphorylated Akt at Thr308. spandidos-publications.com The phosphorylation of Akt at Thr308 is considered a major regulator of its kinase activity. nih.gov
Simultaneously, the inhibition of mTORC2 by NVP-BEZ235 directly prevents the phosphorylation of Akt at Ser473. spandidos-publications.com The blockade of both phosphorylation events ensures a more complete inactivation of Akt compared to inhibitors that target either PI3K or mTOR alone. aacrjournals.orgnih.gov This comprehensive inhibition of the PI3K/Akt axis is a hallmark of NVP-BEZ235's molecular mechanism. aacrjournals.orgfrontiersin.orgnih.gov
Table 2: Effect of NVP-BEZ235 on Key Downstream Signaling Molecules
| Downstream Molecule | Phosphorylation Site | Effect of NVP-BEZ235 | Primary Upstream Kinase Inhibited |
| Akt | Threonine 308 (Thr308) | Inhibition/Reduction | PI3K |
| Akt | Serine 473 (Ser473) | Inhibition/Reduction | mTORC2 |
| PDK1 | Not specified | Inhibition/Reduction | PI3K |
| 4E-BP1 | Multiple | Inhibition/Reduction | mTORC1 |
| S6 Ribosomal Protein | Serine 240/244 | Inhibition/Reduction | mTORC1 |
This table summarizes the general effects observed across multiple studies. aacrjournals.orgnih.govspandidos-publications.com
mTORC1 Effectors (e.g., phosphorylated p70S6K, phosphorylated 4E-BP1, phosphorylated S6 Ribosomal Protein)
NVP-BEZ235, as a dual inhibitor of PI3K and mTOR, effectively suppresses the mTOR complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation. spandidos-publications.com The activity of mTORC1 is largely executed through its phosphorylation of key downstream effectors, including the 70 kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). spandidos-publications.comharvard.edu
NVP-BEZ235 treatment leads to a marked reduction in the phosphorylation of these mTORC1 substrates. spandidos-publications.com By inhibiting mTORC1, NVP-BEZ235 prevents the phosphorylation of 4E-BP1. spandidos-publications.com This hypophosphorylated 4E-BP1 then binds to the eukaryotic translation initiation factor 4E (eIF4E), impeding the formation of the eIF4F complex and thereby inhibiting cap-dependent mRNA translation. spandidos-publications.com
Research in various cell lines has consistently shown the potent inhibitory effect of NVP-BEZ235 on these mTORC1 effectors. For instance, in doxorubicin-resistant K562 leukemia cells, NVP-BEZ235 significantly decreased the expression levels of both p-4E-BP1 and p-p70S6K. spandidos-publications.com Similarly, in colorectal cancer cell lines, the compound effectively inhibited 4E-BP1 phosphorylation. spandidos-publications.com
The following table summarizes the observed effects of NVP-BEZ235 on key mTORC1 downstream effectors in different cancer cell models.
| Cell Line Type | Key Effectors Inhibited | Observed Effect |
| Doxorubicin-Resistant Leukemia (K562/A) | p-4E-BP1, p-p70S6K | Significant decrease in phosphorylation levels. spandidos-publications.com |
| Colorectal Cancer (HT29) | p-4E-BP1 (Thr70) | Significant decrease in phosphorylation. spandidos-publications.comnih.gov |
| Tamoxifen-Resistant Breast Cancer (MCF-7 sub-lines) | p-p70S6K, p-rpS6 | Strong inhibition of phosphorylation, resembling rapamycin's effects. tandfonline.com |
| Hypopharyngeal Squamous Cell Carcinoma (FaDu) | p-p70S6K | Significant reduction in expression. nih.gov |
Modulation of TAK1/JNK/IKK Pathways
Beyond its primary targets in the PI3K/mTOR pathway, NVP-BEZ235 also modulates other critical signaling cascades, including the TGF-β-activated kinase 1 (TAK1) and its downstream pathways, Jun N-terminal kinase (JNK) and IκB kinase (IKK). nih.govfrontiersin.org TAK1, a member of the MAP3K family, plays a crucial role in activating the JNK and NF-κB signaling pathways in response to various stimuli. mdpi.com
In studies on renal cell carcinoma (RCC), NVP-BEZ235 has been shown to suppress the activation of TAK1. nih.govfrontiersin.org This inhibition leads to a cascade of downstream effects. The suppression of TAK1 activity results in the profound inhibition of the TAK1/JNK/AP-1 pathway. nih.govnih.gov This is manifested by a reduction in the phosphorylation and activity of c-Jun, a key component of the AP-1 transcription factor. nih.gov
Concurrently, the inactivation of TAK1 by NVP-BEZ235 leads to a reduction in the activation of IκB-α, a critical step in the IKK/NF-κB signaling pathway. nih.govnih.gov The IKK complex is essential for phosphorylating IκB proteins, which sequesters NF-κB in the cytoplasm. mdpi.com By inhibiting IκB-α activation, NVP-BEZ235 interferes with the NF-κB signaling cascade. nih.gov This dual suppression of the TAK1-dependent JNK and IKK signaling pathways is a significant component of the anticancer mechanism of NVP-BEZ235 in certain cancer models. nih.gov
The modulatory effects of NVP-BEZ235 on these pathways have been observed both in vitro and in vivo. In xenograft models of RCC, treatment with NVP-BEZ235 resulted in decreased expression of phospho-TAK1, phospho-c-Jun, and phospho-IκB-α in tumor tissues, corroborating the in vitro findings. nih.govnih.gov
The table below outlines the impact of NVP-BEZ235 on the TAK1/JNK/IKK signaling network.
| Target Protein | Pathway | Effect of NVP-BEZ235 | Downstream Consequence |
| TAK1 | MAP3K | Inhibition of phosphorylation/activation. nih.gov | Decreased activation of JNK and IKK pathways. nih.gov |
| c-Jun | JNK/AP-1 | Reduction in phosphorylation. nih.govnih.gov | Inhibition of AP-1 transcriptional activity. nih.gov |
| IκB-α | IKK/NF-κB | Reduction in activation. nih.govnih.gov | Inhibition of NF-κB signaling. nih.gov |
Inhibition of DNA Damage Response Kinases (e.g., ATM, DNA-PKcs)
A significant aspect of the molecular mechanism of NVP-BEZ235 is its potent inhibition of key kinases involved in the DNA damage response (DDR), specifically Ataxia-Telangiectasia Mutated (ATM) and the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). nih.govnih.govaacrjournals.org These kinases are central to the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. nih.govresearchgate.net
NVP-BEZ235 directly inhibits the kinase activity of both ATM and DNA-PKcs. nih.govaacrjournals.org This inhibitory action has profound consequences for DNA repair. By targeting these kinases, NVP-BEZ235 effectively blocks the two major pathways for repairing DSBs: non-homologous end joining (NHEJ), which is primarily dependent on DNA-PKcs, and homologous recombination (HR), which requires ATM activity. nih.govnih.govresearchgate.net
The inhibition of ATM by NVP-BEZ235 attenuates the phosphorylation of downstream ATM targets and impairs the implementation of the G2/M cell cycle checkpoint, a critical process that allows time for DNA repair before cell division. nih.govresearchgate.net Similarly, the inhibition of DNA-PKcs activation prevents the proper functioning of the NHEJ repair machinery. researchgate.net
This dual inhibition of DSB repair pathways results in a significant attenuation of DNA repair capacity in cells treated with NVP-BEZ235. nih.govnih.gov Consequently, the compound acts as a potent radiosensitizer, dramatically increasing the cell-killing effects of ionizing radiation, which induces DSBs. nih.govaacrjournals.org This radiosensitizing effect has been observed in various cancer cell lines, including glioblastoma, irrespective of their PI3K/Akt pathway activation status. nih.govnih.gov In vivo studies have confirmed that NVP-BEZ235 can inhibit ATM and DNA-PKcs in tumors, leading to attenuated repair of radiation-induced DNA damage and enhanced tumor radiosensitization. aacrjournals.org
The table below summarizes the inhibitory effects of NVP-BEZ235 on DNA damage response kinases.
| Kinase Target | DNA Repair Pathway | Effect of NVP-BEZ235 | Functional Outcome |
| ATM (Ataxia-Telangiectasia Mutated) | Homologous Recombination (HR) | Potent inhibition of kinase activity. nih.govaacrjournals.org | Impaired HR repair, attenuation of G2/M checkpoint. nih.govresearchgate.net |
| DNA-PKcs (DNA-dependent protein kinase, catalytic subunit) | Non-Homologous End Joining (NHEJ) | Potent inhibition of kinase activity. nih.govaacrjournals.org | Blockage of NHEJ repair pathway. nih.govresearchgate.net |
Cellular and Molecular Effects of Nvp Bez235 Hydrochloride in Preclinical Models
Inhibition of Cell Proliferation and Viability
NVP-BEZ235 has demonstrated significant inhibitory effects on cell proliferation and viability across a wide range of preclinical cancer models. In studies involving human colorectal cancer (CRC) cell lines, NVP-BEZ235 decreased cell viability with a median IC50 ranging from 9.0 to 14.3 nM. scienceopen.com The compound's potent anti-proliferative activity has been observed in various cancer types, including nasopharyngeal carcinoma, where it inhibited growth with IC50 values in the nanomolar range. nih.gov
In renal cell carcinoma (RCC) cell lines (UMRC6, 786-0, and UOK121), NVP-BEZ235 significantly reduced cell proliferation, with its effect being more potent than that of other mTOR inhibitors like PP242 and Rapamycin (B549165). frontiersin.orgnih.gov Similarly, in hepatocellular carcinoma (HCC) cells, NVP-BEZ235 effectively suppressed cell viability in a dose-dependent manner. nih.gov The compound has also been shown to inhibit the proliferation of doxorubicin-resistant K562 leukemia cells and ovarian clear cell carcinoma (OCCC) cells. nih.govspandidos-publications.com In vivo studies have corroborated these findings, showing that NVP-BEZ235 treatment can lead to tumor regression in mouse models of colorectal cancer and inhibit the growth of nephroblastoma and RCC xenografts. scienceopen.comnih.govnih.gov
Table 1: Effect of NVP-BEZ235 on Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect |
| HCT116, DLD-1, SW480 | Colorectal Cancer (CRC) | Decreased cell viability (median IC50 = 9.0–14.3 nM) scienceopen.com |
| UMRC6, 786-0, UOK121 | Renal Cell Carcinoma (RCC) | Significant reduction in cell viability, greater than PP242 and Rapamycin frontiersin.orgnih.gov |
| Hep3B, HepG2, Huh7 | Hepatocellular Carcinoma (HCC) | Dose-dependent suppression of cell viability nih.gov |
| K562/A | Doxorubicin-Resistant Leukemia | Significant decrease in cell viability in a dose-dependent manner nih.gov |
| OVISE, KK, TU-OC-1 | Ovarian Clear Cell Carcinoma (OCCC) | Effective suppression of proliferation spandidos-publications.com |
| G401 | Nephroblastoma | Significant inhibition of proliferation nih.gov |
| SH-SY5Y, SK-N-MC | Neuroblastoma | Dose-dependent decrease in cell viability nih.gov |
Induction of Cell Cycle Arrest
A primary mechanism through which NVP-BEZ235 exerts its anti-proliferative effects is the induction of cell cycle arrest, predominantly in the G0/G1 phase. nih.govnih.govscienceopen.com This effect has been consistently observed across multiple cancer cell types. In studies on renal cell carcinoma, flow cytometric analysis revealed that NVP-BEZ235 treatment caused a significant increase in the proportion of cells in the G1 phase. frontiersin.org For instance, in UOK121 cells, the G1 population increased from 51.79% to 73.30% following treatment. frontiersin.org Similarly, in neuroblastoma and ovarian clear cell carcinoma cell lines, NVP-BEZ235 was found to induce a robust G1 phase arrest. spandidos-publications.comnih.gov This G1 arrest is a key factor in the compound's potent cytostatic effects, preventing cancer cells from entering the S phase and replicating their DNA. nih.govscienceopen.com
The NVP-BEZ235-induced G1 arrest is underpinned by its ability to deregulate key proteins that govern cell cycle progression. nih.gov The transition from the G1 to the S phase is tightly controlled by the activity of cyclin-dependent kinases (CDKs), such as CDK2, CDK4, and CDK6, which are activated by binding to their cyclin partners (Cyclin D and E). nih.govyoutube.com These active complexes then phosphorylate the Retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which is necessary for the transcription of S-phase genes. nih.govyoutube.com
NVP-BEZ235 treatment has been shown to disrupt this process significantly. In neuroblastoma cells, it leads to a marked down-regulation of Cyclin D1 and Cyclin E1 levels by promoting their degradation through the ubiquitin-proteasome pathway. nih.gov This reduction in G1 cyclins prevents the phosphorylation of pRb, thereby blocking the G1/S transition. scienceopen.com Furthermore, NVP-BEZ235 can influence the expression of CDK inhibitors. For example, in nephroblastoma cells, treatment with the compound resulted in an increased expression of the inhibitor p21. nih.gov
Table 2: Effects of NVP-BEZ235 on Key Cell Cycle Regulators
| Regulator | Effect | Cell Type/Model |
| Cyclin D1 | Decreased expression/degradation | Neuroblastoma nih.gov, Hepatocellular Carcinoma scienceopen.com |
| Cyclin E1 | Decreased expression/degradation | Neuroblastoma nih.gov |
| Phosphorylated Retinoblastoma protein (p-Rb) | Decreased expression | Hepatocellular Carcinoma scienceopen.com |
| p21 | Increased expression | Nephroblastoma nih.gov |
Induction of Apoptosis
The intrinsic pathway of apoptosis is largely regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members like Bax and BH3-only proteins such as PUMA (p53 upregulated modulator of apoptosis). nih.govnih.gov PUMA is a critical mediator of p53-dependent apoptosis. nih.gov Upon activation by cellular stress, PUMA can activate Bax, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent caspase activation, culminating in cell death. nih.govnih.gov Biochemical analyses have demonstrated that either PUMA or another BH3-only protein, Bim, is essential for activating Bax and initiating this apoptotic cascade. nih.gov While NVP-BEZ235 is known to induce apoptosis in several cancer models frontiersin.orgnih.gov, its direct mechanistic link to the PUMA/Bax pathway is a subject of ongoing investigation to fully delineate the molecular triggers for apoptosis following PI3K/mTOR inhibition.
Inhibition of Cell Migration and Invasion
The metastatic spread of cancer cells, which involves migration and invasion of surrounding tissues, is a major cause of mortality. Preclinical studies have shown that NVP-BEZ235 can inhibit these critical processes. In models of renal cell carcinoma and hepatocellular carcinoma (HCC), treatment with NVP-BEZ235 effectively suppressed both cell migration and invasion. frontiersin.orgnih.govresearchgate.net This suggests that beyond its effects on proliferation and survival, NVP-BEZ235 may also play a role in preventing or slowing the spread of tumors by targeting the pathways that control cell motility. nih.govresearchgate.net
Suppression of Protein Translation and Synthesis
NVP-BEZ235 exerts significant inhibitory effects on global protein translation and the synthesis of specific proteins crucial for cell growth and survival. This is achieved primarily through its dual targeting of the PI3K/mTOR signaling pathway, which is a central regulator of protein synthesis.
The mechanism of action involves the disruption of the eIF4F translation initiation complex. nih.gov By inhibiting mTOR, NVP-BEZ235 decreases the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). researchgate.net This dephosphorylation enhances the binding of 4E-BP1 to the eukaryotic translation initiation factor 4E (eIF4E). nih.govresearchgate.net This interaction prevents eIF4E from binding to eIF4G, a critical scaffolding protein, thereby inhibiting the assembly of the eIF4F complex and blocking cap-dependent translation. nih.gov Studies have shown that treatment with NVP-BEZ235 leads to a robust recruitment of 4E-BP1 to eIF4E and a nearly complete absence of eIF4G binding. nih.govscienceopen.com
The inhibitory effect of NVP-BEZ235 is particularly pronounced for proteins whose translation is highly dependent on the eIF4E-eIF4F complex. These often include proteins involved in cell proliferation, survival, and stress responses. Research has demonstrated that NVP-BEZ235 significantly reduces the expression of several key regulatory proteins, including:
Hypoxia-inducible factor 1-alpha (HIF-1α) : NVP-BEZ235 has been shown to be more potent at blocking the induction of HIF-1α than inhibitors targeting only mTOR (rapamycin) or PI3K (LY294002). nih.govscienceopen.com This suppression is due to decreased translation of HIF-1α mRNA rather than an effect on protein degradation. nih.gov
Cyclins : The expression of cyclins that regulate cell cycle progression, such as Cyclin D1 and Cyclin B1, is decreased following treatment with NVP-BEZ235. researchgate.netnih.gov
Survivin : This anti-apoptotic protein is also downregulated, contributing to the pro-apoptotic effects of the compound. nih.govnih.gov
eIF4G : In addition to preventing its binding to eIF4E, NVP-BEZ235 has also been observed to decrease the total protein level of eIF4G, while the levels of eIF4E remain unaffected. nih.govscienceopen.com
| Cell Line | Effect Measured | Result of NVP-BEZ235 Treatment | Reference |
|---|---|---|---|
| SQ20B | Global Protein Synthesis ([³⁵S] Methionine Incorporation) | 70% Inhibition | nih.gov |
| U251MG | Global Protein Synthesis ([³⁵S] Methionine Incorporation) | 86% Inhibition | nih.gov |
| H460 (NSCLC) | eIF4E Lysate Concentration | Decreased from 820 pg/ml to 50 pg/ml after 5 hours | arvojournals.org |
| Various (SQ20B, U251) | Expression of Specific Proteins | Decreased levels of HIF-1α, Cyclin B1, Cyclin D1, Survivin, eIF4G | nih.govscienceopen.com |
Effects on Angiogenesis in Tumor Models
NVP-BEZ235 demonstrates significant anti-angiogenic properties in various preclinical tumor models, primarily by inhibiting the production of pro-angiogenic factors and directly affecting endothelial cells. nih.govnih.gov
A key mechanism underlying its anti-angiogenic effect is the suppression of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis. The inhibition of the PI3K/mTOR pathway by NVP-BEZ235 leads to the downregulation of HIF-1α, a major transcription factor for VEGF. nih.gov This results in a dose-dependent decrease in VEGF secretion from tumor cells. nih.gov For instance, in U87 glioma cells, treatment with NVP-BEZ235 led to a significant reduction in secreted VEGF levels. nih.gov
In vivo studies have corroborated these findings, showing a tangible impact on the tumor vasculature. In a genetically engineered mouse model of colorectal cancer, treatment with NVP-BEZ235 resulted in a 75% reduction in angiogenesis, as measured by microvessel density (MVD). scienceopen.com Similarly, in human glioma xenograft models, NVP-BEZ235 treatment greatly diminished the staining for von Willebrand factor (factor VIII), a marker for endothelial cells and angiogenesis. nih.gov
Beyond reducing VEGF production, NVP-BEZ235 also directly impacts endothelial cells. Studies using human umbilical vein endothelial cells (HUVECs) have shown that NVP-BEZ235 can inhibit critical steps in the angiogenic process, including VEGF-induced cell migration and the formation of capillary-like tube structures in vitro. nih.gov It also effectively blocks VEGF-induced phosphorylation of Akt in endothelial cells, further disrupting pro-angiogenic signaling. nih.gov
However, the anti-angiogenic effect of NVP-BEZ235 may be context-dependent. In some preclinical models of renal cell carcinoma (RCC), NVP-BEZ235 was found to have little effect on tumor angiogenesis, suggesting that in certain tumor types, its anti-tumor efficacy might be potentiated when combined with dedicated anti-angiogenic drugs. nih.gov
| Preclinical Model | Parameter Measured | Effect of NVP-BEZ235 Treatment | Reference |
|---|---|---|---|
| Human Glioma Xenograft (U87 cells) | VEGF Secretion | Dose-dependent decrease | nih.gov |
| Human Glioma Xenograft | Factor VIII Staining (Angiogenesis marker) | Significant reduction | nih.gov |
| Colorectal Cancer (GEM model) | Angiogenesis (Microvessel Density) | 75% reduction | scienceopen.com |
| Human Endothelial Cells (HUVEC) | VEGF-induced Migration & Tube Formation | Inhibited | nih.gov |
| HER2+ Breast Cancer Cells | HIF-1α Synthesis (Heregulin-induced) | Significantly decreased | nih.gov |
| Renal Cell Carcinoma Xenografts | Tumor Angiogenesis | No significant reduction observed | nih.gov |
Preclinical Efficacy Studies of Nvp Bez235 Hydrochloride
In vitro Studies Across Diverse Cancer Cell Lines
Renal Cell Carcinoma (RCC) Models
Studies on human renal cell carcinoma (RCC) cell lines, including 786-0, Caki-1, UMRC6, and UOK121, have shown that NVP-BEZ235 significantly reduces cell viability and proliferation. frontiersin.orgnih.gov Its inhibitory effects were found to be greater than those of the mTOR inhibitor rapamycin (B549165) and the ATP-competitive mTOR inhibitor PP242. frontiersin.orgnih.gov
Treatment with NVP-BEZ235 was observed to induce apoptosis and cause cell cycle arrest at the G1 phase in RCC cells. nih.gov For instance, in UMRC6 cells, NVP-BEZ235 increased the G1 phase population from 54.54% to 69.03%. nih.gov Similarly, the G1 population increased from 54.76% to 71.79% in 786-0 cells and from 51.79% to 73.30% in UOK121 cells. nih.gov The compound also demonstrated a higher pro-apoptotic activity compared to rapamycin and PP242. nih.gov Beyond the PI3K/Akt/mTOR pathway, NVP-BEZ235 was also shown to suppress the activation of TGF-β-associated kinase 1 (TAK1). frontiersin.org
| RCC Cell Line | Key Findings with NVP-BEZ235 | References |
|---|---|---|
| 786-0 | Reduced cell proliferation and increased apoptosis. Showed superior antitumor efficacy compared to rapamycin alone. nih.govnih.gov Induced G1 cell cycle arrest. nih.gov | nih.govnih.gov |
| Caki-1 | Reduced cell proliferation and increased tumor cell apoptosis. nih.gov | nih.gov |
| UMRC6 | Significant reduction in cell viability, greater than rapamycin and PP242. frontiersin.org Induced G1 cell cycle arrest. nih.gov | frontiersin.orgnih.gov |
| UOK121 | Inhibited cell proliferation and induced apoptosis. nih.gov Caused G1 cell cycle arrest. nih.gov | nih.gov |
Hypopharyngeal Squamous Cell Carcinoma (HSCC) Models
In the context of hypopharyngeal squamous cell carcinoma (HSCC), studies utilizing the FaDu cell line have demonstrated the efficacy of NVP-BEZ235. Treatment with NVP-BEZ235 alone was shown to attenuate cell proliferation and suppress the expression of downstream mTOR pathway proteins, including phospho-p70S6K (p-p70S6K) and phospho-4E-BP1 (p-4E-BP1). nih.gov This indicates a direct inhibition of the PI3K/Akt/mTOR signaling pathway. nih.gov
Furthermore, when combined with the conventional chemotherapy agent cisplatin (B142131), NVP-BEZ235 exhibited a synergistic effect. nih.gov The combination therapy was more effective at inducing apoptosis in FaDu cells than either drug used as a monotherapy. nih.gov Research in other head and neck squamous cell carcinoma (HNSCC) cell lines, both HPV-negative and HPV-positive, has also shown that NVP-BEZ235 can enhance the efficacy of cisplatin and radiation, an effect attributed to the suppression of DNA double-strand break repair. nih.gov
| HSCC Cell Line | Key Findings with NVP-BEZ235 | References |
|---|---|---|
| FaDu | Attenuated cell proliferation. Suppressed expression of p-p70S6K and p-4E-BP1. nih.gov | nih.gov |
| Various HNSCC lines (HPV-neg and HPV-pos) | Enhances the cytotoxic effects of cisplatin and radiation. nih.gov This enhancement is linked to diminished DNA double-strand break repair in the G1 phase of the cell cycle. nih.gov | nih.gov |
Thyroid Cancer Models
NVP-BEZ235 has demonstrated efficacy across various histological types of thyroid cancer, including papillary (PTC), follicular (FTC), anaplastic (ATC), and medullary. In vitro studies on a panel of eight cell lines showed that the compound effectively inhibited cell proliferation, with anaplastic thyroid cancer cells showing the greatest sensitivity. plos.org
The mechanism of action involves the induction of cell cycle arrest, primarily at the G0/G1 phase. nih.govplos.org In cell lines IHH4, K1, BCPAP, and C643, NVP-BEZ235 treatment significantly increased the proportion of cells in the G0/G1 phase. nih.gov The antitumor effects were observed in thyroid cancer cells regardless of their p53 mutation status, although the effect was more prominent in p53 wild-type cells. nih.govijbs.com In p53 mutant cells, NVP-BEZ235 was found to induce a p53-independent upregulation of p21, which plays a critical role in mediating the G0/G1 cell cycle arrest. nih.govnih.govijbs.com
| Thyroid Cancer Cell Line | Histological Type | Key Findings with NVP-BEZ235 | References |
|---|---|---|---|
| BCPAP | Papillary | Induced G0/G1 cell cycle arrest (from 65.5% to 84.0%). nih.gov | nih.gov |
| K1 | Papillary | Induced G0/G1 cell cycle arrest (from 59.2% to 72.3%). nih.gov | nih.gov |
| IHH4 | Follicular | Induced G0/G1 cell cycle arrest (from 41.5% to 54.6%). nih.gov | nih.gov |
| C643 | Anaplastic | Induced G0/G1 cell cycle arrest (from 56.7% to 65.6%). nih.gov | nih.gov |
| 8505C | Anaplastic | Demonstrated high sensitivity to NVP-BEZ235, leading to apoptosis. plos.org | plos.org |
Lymphoma Models
In models of lymphoma, particularly Primary Effusion Lymphoma (PEL), NVP-BEZ235 has been investigated for its therapeutic potential. PEL is an aggressive B-cell lymphoma associated with human herpesvirus 8 (HHV8). mdpi.com The PI3K/Akt/mTOR pathway is known to be activated and crucial for the survival of these lymphoma cells. nih.govnih.gov
In PEL cell lines such as BC3 and BCBL1, the mTOR pathway target 4EBP1 was found to be hyperactivated by dimethyl fumarate (DMF), a potential therapeutic agent. nih.gov The use of NVP-BEZ235 as an mTOR inhibitor demonstrated that blocking this pathway could enhance the cytotoxic effects of DMF. nih.gov This suggests that activation of the mTOR pathway may be a resistance mechanism to certain treatments in PEL, and that dual PI3K/mTOR inhibition with NVP-BEZ235 could overcome this resistance. nih.gov Studies on follicular lymphoma cell lines also showed that NVP-BEZ235 inhibits cell growth by inducing apoptosis. nih.gov
| Lymphoma Cell Line | Type | Key Findings with NVP-BEZ235 | References |
|---|---|---|---|
| BC3 | Primary Effusion Lymphoma | Used to demonstrate that mTOR pathway activation reduces DMF cytotoxicity; NVP-BEZ235 enhanced cell death when combined with DMF. nih.gov | nih.gov |
| BCBL1 | Primary Effusion Lymphoma | Showed hyperactivation of p-4EBP1 with DMF treatment, which was targeted by NVP-BEZ235 to increase cytotoxicity. nih.gov | nih.gov |
| SUDHL16, K422, FL-18 | Follicular Lymphoma | NVP-BEZ235 inhibited cell growth and induced apoptosis. nih.gov | nih.gov |
Colorectal Cancer (CRC) Models
The efficacy of NVP-BEZ235 has been evaluated in several human colorectal cancer (CRC) cell lines, including HT29, HCT116, SW480, and SW620. nih.gov Compared to the mTORC1 inhibitor RAD001 and the ATP-competitive mTOR kinase inhibitor PP242, NVP-BEZ235 demonstrated a more marked reduction in the cell proliferation of CRC cells. nih.govspandidos-publications.com The IC50 values for NVP-BEZ235 were in the nanomolar range, with SW480 and SW620 cells showing the highest sensitivity. spandidos-publications.com
NVP-BEZ235 treatment resulted in a sustained decrease in both mTORC1 and mTORC2 signaling, along with a transient blockade of PI3K. nih.gov This dual inhibition effectively decreased the phosphorylation of AKT (a downstream target of mTORC2) and 4E-BP1 (a downstream target of mTORC1). nih.govspandidos-publications.com This comprehensive pathway inhibition corresponds with a significant decrease in cancer cell viability. nih.gov
| CRC Cell Line | Key Findings with NVP-BEZ235 | References |
|---|---|---|
| HT29 | Markedly reduced cell proliferation compared to RAD001 and PP242. nih.govspandidos-publications.com | nih.govspandidos-publications.com |
| HCT116 | Significantly decreased cell viability. nih.gov Showed sensitivity under hypoxic conditions. spandidos-publications.com | spandidos-publications.comnih.gov |
| SW480 | Highest sensitivity to NVP-BEZ235 with an IC50 of 0.47 nmol/l. spandidos-publications.com | spandidos-publications.com |
| SW620 | High sensitivity to NVP-BEZ235 with an IC50 of 0.5 nmol/l. spandidos-publications.com | spandidos-publications.com |
Prostate Cancer Models
In prostate cancer cell lines, the antitumor effect of NVP-BEZ235 is influenced by the status of the tumor suppressor gene PTEN. nih.gov Deregulation of the PI3K-AKT/mTOR pathway, often due to PTEN mutation, is common in prostate cancer. nih.gov
In the DU145 cell line, which has wild-type PTEN, NVP-BEZ235 induced apoptotic cell death. nih.gov Conversely, in the PTEN-null PC3 cell line, the compound resulted in autophagic cell death, as indicated by the conversion of LC3-I to LC3-II without cleavage of caspase-3. nih.gov This demonstrates that NVP-BEZ235 can induce cell death through different mechanisms depending on the genetic background of the cancer cells. nih.gov In other studies using castration-resistant prostate cancer (CRPC) cell lines like C4-2AT6, NVP-BEZ235 effectively inhibited the activated PI3K/Akt/mTOR pathway and, when combined with docetaxel, produced a synergistic cytotoxic effect, suggesting it can overcome docetaxel resistance. nih.gov
| Prostate Cancer Cell Line | PTEN Status | Key Findings with NVP-BEZ235 | References |
|---|---|---|---|
| DU145 | Wild-Type | Induced apoptotic cell death. nih.gov Showed higher sensitivity compared to "normal" prostate cell lines. ijrr.com | nih.govijrr.com |
| PC3 | Null | Resulted in autophagic cell death. nih.gov | nih.gov |
| LNCaP | Mutated | Demonstrated high cytotoxicity with an EC50 value of 6.10 ± 0.40 nM. ijrr.com | ijrr.com |
| C4-2AT6 | Not specified | Inhibited activated PI3K/Akt/mTOR signaling. Showed synergistic cytotoxicity when combined with docetaxel. nih.gov | nih.gov |
Oral Cavity Squamous Cell Carcinoma Models
In the context of oral cavity squamous cell carcinoma (OSCC), NVP-BEZ235 has shown significant anti-cancer effects. Studies utilizing human OSCC cell lines, SCC-4 and SCC-25, have demonstrated that NVP-BEZ235 effectively inhibits cell proliferation. nih.govnih.govcgu.edu.tw After a 72-hour treatment, a significant reduction in the growth of both SCC-4 and SCC-25 cells was observed at concentrations of 7.5 nM and greater. nih.gov
Beyond its anti-proliferative effects, NVP-BEZ235 also curtails the migratory and invasive capabilities of OSCC cells. nih.govnih.govcgu.edu.tw Wound-healing assays revealed a significant decrease in the migratory ability of SCC-4 cells treated with NVP-BEZ235 for 4 to 24 hours. nih.gov Similarly, in SCC-25 cells, migration was significantly slowed from 8 to 36 hours post-treatment. nih.gov The mechanism behind these effects is linked to the deregulation of p70S6K phosphorylation. nih.govnih.govcgu.edu.tw
Table 1: Effects of NVP-BEZ235 on Oral Cavity Squamous Cell Carcinoma Cell Lines
| Cell Line | Effect | Observation |
|---|---|---|
| SCC-4 | Inhibition of Proliferation | Significant growth inhibition at ≥7.5 nM after 72h. |
| SCC-25 | Inhibition of Proliferation | Significant growth inhibition at ≥7.5 nM after 72h. |
| SCC-4 | Inhibition of Migration | Significantly slower migration between 4 and 24h post-treatment. |
| SCC-25 | Inhibition of Migration | Significantly slower migration between 8 and 36h post-treatment. |
Leukemia Cell Line Models (e.g., HTLV-1-infected T-cell, K562)
The efficacy of NVP-BEZ235 has been investigated in leukemia models, including Human T-cell leukemia virus type 1 (HTLV-1)-infected T-cell lines and doxorubicin-resistant K562 cells. In HTLV-1-infected T-cell lines, which are associated with Adult T-cell Leukemia (ATL), NVP-BEZ235 proved more effective at inhibiting cell growth compared to inhibitors targeting only PI3K or mTOR. nih.gov The compound induced cell cycle arrest at the G1 phase, demonstrating a cytostatic effect. nih.gov In a murine model implanted with HTLV-1-infected HUT-102 cells, oral administration of NVP-BEZ235 led to a marked retardation of tumor growth. nih.gov
In doxorubicin-resistant chronic myelogenous leukemia K562 cells (K562/A), NVP-BEZ235 significantly decreased cell viability and induced cell cycle arrest at the G0/G1 phase. nih.gov Furthermore, it increased apoptosis in these resistant cells, with the apoptotic cell percentage rising from 7.37% in control groups to 12.97% in the treated groups. nih.gov
Table 2: Preclinical Efficacy of NVP-BEZ235 in Leukemia Cell Line Models
| Cell Line/Model | Key Findings |
|---|---|
| HTLV-1-infected T-cell lines | More efficacious at inhibiting cell growth compared to single-pathway inhibitors; induced G1 cell cycle arrest. |
| HUT-102 xenograft mouse model | Marked retardation of tumor growth. |
| Doxorubicin-resistant K562 (K562/A) | Significantly decreased cell viability; induced G0/G1 cell cycle arrest and increased apoptosis. |
Hepatocellular Carcinoma Models
In hepatocellular carcinoma (HCC) models, NVP-BEZ235 has demonstrated the ability to enhance the efficacy of other therapeutic agents. When combined with sorafenib (B1663141), NVP-BEZ235 increased the inhibition of cell proliferation in Huh7 and sorafenib-resistant Huh7 (Huh7R) cells. nih.gov The combination also promoted G0/G1 cycle arrest and enhanced apoptosis in these cell lines. nih.gov In vivo, the combination of sorafenib and NVP-BEZ235 inhibited tumor proliferation in xenograft models. nih.gov
Similarly, NVP-BEZ235 showed synergistic anti-cancer effects when combined with regorafenib in HCC cell lines Hep3B, HepG2, and Huh7. This combination markedly enriched the sub-G1 population, indicating increased apoptosis, and suppressed the migration and invasion of HCC cells more effectively than either drug alone. nih.gov
Table 3: Efficacy of NVP-BEZ235 in Combination Therapies for Hepatocellular Carcinoma
| Cell Lines | Combination Agent | Observed Effects |
|---|---|---|
| Huh7, Huh7R | Sorafenib | Enhanced inhibition of cell proliferation, promotion of G0/G1 arrest, and increased apoptosis. |
| Hep3B, HepG2, Huh7 | Regorafenib | Enhanced apoptosis, significant inhibition of cell migration and invasion. |
Glioblastoma Models
Preclinical studies in glioblastoma (GBM) have yielded mixed results. In vitro, NVP-BEZ235, also known as dactolisib, exhibits excellent dose-dependent anti-growth properties and induces apoptosis in human glioblastoma cells. uib.no For example, in two primary GBM cell lines, NVP-BEZ235 showed potent anti-proliferative activity with EC50 values of 41 nM and 44 nM. nih.gov Mechanistically, NVP-BEZ235 treatment in U87MG GBM cells was found to hinder glycolytic metabolism, leading to reduced glucose uptake and lactate secretion. mdpi.comnih.gov
However, the translation of these in vitro findings to in vivo models has been challenging. In orthotopic xenograft models of glioblastoma, NVP-BEZ235 did not confer a survival benefit or inhibit tumor growth, with toxicity being a limiting factor at higher doses. uib.nonih.gov
Table 4: In Vitro vs. In Vivo Efficacy of NVP-BEZ235 in Glioblastoma Models
| Model Type | Key Findings |
|---|---|
| In Vitro (Human GBM cell lines) | Potent dose-dependent anti-proliferative and pro-apoptotic effects. |
| In Vitro (U87MG cells) | Hindered glycolytic metabolism, reduced glucose uptake and lactate secretion. |
| In Vivo (Orthotopic xenograft models) | No significant survival benefit or inhibition of tumor growth observed. |
Breast Cancer Models
NVP-BEZ235 has shown promise in various breast cancer models, with its efficacy being particularly notable in cells with specific genetic alterations. The compound induces apoptosis in a subset of breast cancer cell lines, especially those with HER2 amplification or PIK3CA mutations. pnas.org In triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468, NVP-BEZ235 was shown to inhibit growth, migration, and colony-formation abilities. nih.gov
Furthermore, NVP-BEZ235 can act as a radiosensitizer. In both triple-negative MDA-MB-231 and estrogen receptor-positive MCF-7 breast cancer cells, treatment with NVP-BEZ235 circumvented hypoxia-induced radioresistance and sensitized the cells to radiation under various oxygen conditions. researchgate.net The anti-proliferative activity of NVP-BEZ235 was observed across a panel of 18 breast cancer cell lines, with GI50 values in the low nanomolar range. pnas.org
Table 5: Preclinical Effects of NVP-BEZ235 in Breast Cancer Models
| Cell Line/Model Type | Genetic Background | Observed Effects |
|---|---|---|
| Various Breast Cancer Cell Lines | HER2 amplified, PIK3CA mutant | Induction of apoptosis. |
| MDA-MB-231, MDA-MB-468 | Triple-Negative | Inhibition of growth, migration, and colony formation. |
| MDA-MB-231, MCF-7 | Triple-Negative, ER-positive | Radiosensitization under normoxic and hypoxic conditions. |
Osteosarcoma Models
In preclinical osteosarcoma (OS) models, NVP-BEZ235 has demonstrated significant therapeutic potential. The compound inhibits the proliferation of various human and murine osteosarcoma cell lines by inducing a G0/G1 cell cycle arrest. nih.govbone-abstracts.org In murine preclinical models, NVP-BEZ235 significantly slowed tumor progression and ectopic tumor bone formation, leading to a considerable improvement in the survival rate of mice with osteosarcoma. nih.govbone-abstracts.org
NVP-BEZ235 also enhances the effectiveness of standard chemotherapy. In vitro studies with OS cell lines U2OS, Saos-2, and MG-63 showed that NVP-BEZ235 synergistically enhances the anti-proliferative effect of cisplatin. nih.gov This combination also synergistically induced apoptosis. nih.gov In vivo, the combined treatment in U2OS xenograft mouse models resulted in a pronounced decrease in tumor cell proliferation and an increase in apoptosis compared to either agent alone. nih.gov
Table 6: Efficacy of NVP-BEZ235 in Osteosarcoma Models
| Model | Treatment | Key Findings |
|---|---|---|
| Human and Murine OS cell lines | NVP-BEZ235 alone | Dose-dependent anti-proliferative effect; induction of G0/G1 cell cycle arrest. |
| Murine OS models | NVP-BEZ235 alone | Slowed tumor progression, reduced ectopic bone formation, and improved survival rate. |
| U2OS, Saos-2, MG-63 cell lines | NVP-BEZ235 + Cisplatin | Synergistic inhibition of proliferation and induction of apoptosis. |
| U2OS xenograft mouse model | NVP-BEZ235 + Cisplatin | Pronounced decrease in tumor cell proliferation and increase in apoptosis. |
Bladder Cancer Models
The anti-tumor effects of NVP-BEZ235 have also been evaluated in bladder cancer models. The compound exhibits a dose-dependent antitumor effect in bladder cancer cell lines. nih.gov Notably, it can potentiate the effects of cisplatin, particularly in cisplatin-resistant T24R2 cells, where the combination synergistically enhances apoptosis and cell cycle arrest. nih.gov
In an in vivo setting, the efficacy of intravesically administered NVP-BEZ235 was assessed in an MBT-2 orthotopic bladder cancer model. spandidos-publications.comnih.gov This localized therapy resulted in significantly lower bladder weights in the treated group compared to the control group, demonstrating a significant antitumor effect by inhibiting the PI3K/Akt/mTOR pathway within the tumor tissue. spandidos-publications.comnih.gov
Table 7: Preclinical Data for NVP-BEZ235 in Bladder Cancer
| Model | Key Findings |
|---|---|
| Bladder cancer cell lines (e.g., T24, T24R2) | Dose-dependent antitumor effect; synergistically potentiates cisplatin-mediated apoptosis and cell cycle arrest. |
| MBT-2 orthotopic bladder cancer model | Intravesical administration significantly reduced tumor growth (bladder weight) by inhibiting the PI3K/Akt/mTOR pathway. |
Melanoma Models
Research has shown a synergistic anti-tumor effect when NVP-BEZ235 is combined with the HSP90 inhibitor 17AAG. nih.gov This combination has been demonstrated to decrease melanoma cell growth and induce apoptosis. nih.gov The simultaneous targeting of both the MAPK and PI3K/AKT/mTOR pathways by this combination strategy is considered a potential approach to overcome resistance to BRAF inhibitors in melanoma patients. nih.gov The PI3K pathway is a key target for drug development in melanoma due to its frequent activation in malignant melanocytes. nih.gov
Pancreatic Cancer Models
NVP-BEZ235 has demonstrated notable preclinical efficacy in various pancreatic cancer models, where the PI3K/Akt signaling pathway is commonly dysregulated. aacrjournals.org Studies have shown that NVP-BEZ235 can inhibit the proliferation of pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.gov For instance, treatment with NVP-BEZ235 has been shown to induce a G0/G1 phase cell cycle arrest in Panc-1 cells. nih.gov
The compound has been shown to have single-agent activity in orthotopic primary pancreatic cancer xenografts, leading to significant tumor growth inhibition. aacrjournals.org The efficacy of NVP-BEZ235 is often enhanced when used in combination with other agents. For example, co-treatment with a pan-histone deacetylase inhibitor has been shown to synergistically induce apoptosis and cause in vivo tumor regression of Panc-1 xenografts. nih.gov Similarly, combining NVP-BEZ235 with gemcitabine, a standard chemotherapy for pancreatic cancer, has shown enhanced growth inhibition in pancreatic cancer cells both in vitro and in vivo. asco.org Specifically, a sequential administration of gemcitabine followed by NVP-BEZ235 was found to be most effective. asco.org
Furthermore, in combination with gemcitabine and the endothelial monocyte-activating polypeptide II (EMAP), NVP-BEZ235 has shown increased animal survival in preclinical models. nih.gov This suggests that targeting multiple pathways, including angiogenesis, can be an advantageous strategy in pancreatic cancer treatment. nih.gov
Sarcoma Models
NVP-BEZ235 has shown broad antiproliferative activity across a panel of sarcoma cell lines, including rhabdomyosarcoma, Ewing's sarcoma, and osteosarcoma. aacrjournals.org The compound effectively blocks cell proliferation by inducing a G1 arrest. aacrjournals.org Rhabdomyosarcoma cell lines have been found to be particularly sensitive, with IC50 values ranging between 1-30 nmol/L. aacrjournals.org In general, NVP-BEZ235 is active at doses lower than 1 μmol/L in all tested sarcoma cell lines. aacrjournals.org However, it primarily induces cytostatic effects without significant induction of apoptosis. aacrjournals.org
In a primary mouse model of undifferentiated pleomorphic sarcoma, NVP-BEZ235 treatment resulted in a complete tumor response in 11.1% of mice and a partial response in 22.2%. nih.gov The efficacy was significantly enhanced when combined with doxorubicin (B1662922), a conventional cytotoxic agent for sarcoma. aacrjournals.orgnih.gov This combination led to a 50% complete response rate. nih.gov The combination of NVP-BEZ235 with vincristine has also shown promising efficacy. aacrjournals.org Furthermore, NVP-BEZ235 has been shown to inhibit cell migration and metastasis in sarcoma models, and its antimetastatic effects are potentiated when combined with vincristine. aacrjournals.org In synovial sarcoma cell lines, NVP-BEZ235 was one of only three compounds out of over 900 that was effective in all tested cell lines, indicating its potential to target shared vulnerabilities in this sarcoma subtype. mdpi.com
Nasopharyngeal Cancer Models
Preclinical studies have demonstrated the potential of NVP-BEZ235 in nasopharyngeal carcinoma (NPC) models. nih.govelsevierpure.comhku.hk The compound has shown to have an IC50 value for growth in the nanomolar range in vitro and is effective at inducing G1 cell cycle arrest and apoptosis in most NPC cell lines. nih.govelsevierpure.comhku.hkresearchgate.net Western blot analysis has confirmed that NPC cell lines exhibit basal activation of AKT and mTOR, which are the targets of NVP-BEZ235. researchgate.net
Treatment of NPC cell lines with NVP-BEZ235 resulted in a reduction of phosphorylated AKT, S6K, 4EBP-1, and mTOR. researchgate.net However, an increase in the level of phosphorylated p44/42 MAPK was also observed in some cell lines, suggesting a potential compensatory activation of the MAPK pathway. nih.govhku.hkresearchgate.net In vivo studies have shown that a daily administration schedule of NVP-BEZ235 is more effective than a weekly schedule in inhibiting tumor growth and downstream mTOR signaling. nih.govelsevierpure.comhku.hk The anti-tumor activity of NVP-BEZ235 in NPC models appears to be independent of PIK3CA amplification and mutation status. nih.govelsevierpure.comhku.hk When combined with rapamycin, NVP-BEZ235 showed a significantly improved therapeutic effect, suggesting a promising combination therapy for NPC. nih.gov However, no synergistic effect on growth inhibition was observed when NVP-BEZ235 was combined with chemotherapy agents like cisplatin or paclitaxel (B517696). nih.govresearchgate.net
In vivo Efficacy in Xenograft Models
Tumor Growth Inhibition
NVP-BEZ235 has consistently demonstrated significant tumor growth inhibition in a wide range of in vivo xenograft models. aacrjournals.orgnih.gov Oral administration of NVP-BEZ235 at tolerated doses has resulted in statistically significant antitumor activity, often leading to disease stasis. nih.govascopubs.org
In a follicular lymphoma xenograft model, treatment with NVP-BEZ235 significantly suppressed tumor growth. nih.gov Similarly, in renal cell carcinoma (RCC) xenografts (786-0 and A498), NVP-BEZ235 induced growth arrest, which was significantly more effective than treatment with rapamycin. nih.govfrontiersin.org In 786-0 xenografts, NVP-BEZ235 treatment reduced tumor volume by 75%, while in A498 xenografts, the reduction was 44.6%. frontiersin.org
A genetically engineered mouse model of PIK3CA wild-type colorectal cancer showed a 43% decrease in tumor size with NVP-BEZ235 treatment, whereas control tumors increased in size by 97%. plos.org In a mouse model of primary soft-tissue sarcoma, NVP-BEZ235 treatment delayed tumor growth. nih.gov Furthermore, in anaplastic thyroid cancer xenografts, NVP-BEZ235 inhibited tumor growth without observed toxicity. plos.org
In pancreatic cancer xenografts, NVP-BEZ235 as a single agent significantly reduced tumor growth. nih.gov Its efficacy was further enhanced when combined with other agents. For instance, co-treatment with a pan-histone deacetylase inhibitor led to tumor regression. nih.gov The combination of NVP-BEZ235 with gemcitabine also resulted in more effective tumor growth inhibition. asco.org
Pharmacodynamic Biomarker Analysis in Tumor Tissues (e.g., p-Akt, p-mTOR, p-p70S6K, p-S6)
Pharmacodynamic studies in tumor tissues from xenograft models have confirmed that NVP-BEZ235 effectively inhibits the PI3K/Akt/mTOR signaling pathway. nih.govascopubs.org A time-dependent correlation between the concentration of NVP-BEZ235 in tumor tissues and the inhibition of the PI3K/Akt pathway has been established. aacrjournals.orgnih.gov
In breast cancer xenografts, a reduction in the levels of phosphorylated Akt (p-Akt), phosphorylated 4EBP1 (p-4EBP1), and phosphorylated S6 (p-S6) was observed following treatment. ascopubs.org Similarly, in renal cell carcinoma xenografts, NVP-BEZ235 treatment led to the inhibition of Akt and S6 phosphorylation. nih.gov This was accompanied by reduced expression of phospho-eIF4E and phospho-4E-BP1. nih.gov
In orthotopic primary pancreatic cancer xenografts, a single oral dose of NVP-BEZ235 caused a greater than 80% decrease in the phosphorylation of PKB/Akt within 2 hours, with recovery observed over 24 hours. aacrjournals.org This was associated with the suppression of downstream targets including phosphorylated S6, 4E-BP1, and GSK3α/β. aacrjournals.org
Preclinical Research in Non-Oncological Models (e.g., Alzheimer's Disease)
The investigation of NVP-BEZ235, a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, in non-oncological models has focused significantly on neurodegenerative conditions like Alzheimer's disease (AD). frontiersin.orgnih.gov This interest is spurred by evidence suggesting that overactivation of the PI3K/Akt/mTOR signaling pathway is a contributing factor to AD pathology. frontiersin.orgnih.gov Preclinical studies have explored the compound's efficacy in various models that replicate key aspects of AD, such as amyloid-beta (Aβ) toxicity and tau pathology.
Research in Amyloid-Beta Models
Studies using models of Aβ-induced neurotoxicity have demonstrated protective effects of NVP-BEZ235. In hippocampal neuronal cultures, NVP-BEZ235 reduced neuronal death triggered by Aβ 1-42. nih.gov This neuroprotective effect was further explored in mouse models where Aβ 1-42 was injected directly into the hippocampus. In this in vivo model, NVP-BEZ235 administration successfully mitigated memory impairment, neuronal death, and microgliosis associated with Aβ toxicity. nih.gov Interestingly, in this specific study, NVP-BEZ235 did not alter the phosphorylation of Akt and p70S6K, leading researchers to suggest the compound's protective mechanisms might involve pathways beyond direct PI3K/mTOR inhibition in this context. nih.gov
Table 1: Effects of NVP-BEZ235 in Aβ 1-42 Injection Models
| Parameter | Model System | Observed Effect of NVP-BEZ235 | Reference |
|---|---|---|---|
| Neuronal Death | Hippocampal Neuronal Cultures | Reduction | nih.gov |
| Memory Impairment | In Vivo (Mice) | Reduction | nih.gov |
| Microgliosis | In Vivo (Mice) | Reduction | nih.gov |
| Neuronal Death | In Vivo (Mice) | Reduction | nih.gov |
Further research utilized a transgenic mouse model of AD (T41 mice), which expresses a mutant amyloid-β precursor protein. frontiersin.orgnih.gov In these animals, treatment with NVP-BEZ235 led to a significant reduction in social memory impairment. frontiersin.orgnih.govresearchgate.net However, the treatment did not affect the levels of Aβ, the neuronal marker NeuN, or the astrocyte marker GFAP. frontiersin.orgresearchgate.net Notably, the compound did reduce the CD68/Iba-1 ratio in the hippocampus, indicating a reduction in microglial activation. frontiersin.orgnih.govresearchgate.net Additionally, NVP-BEZ235 was found to decrease the levels of the cytokine IL-10 in the transgenic mice. frontiersin.orgnih.govresearchgate.net
Table 2: Effects of NVP-BEZ235 in a Transgenic (T41) Mouse Model of AD
| Parameter | Observed Effect of NVP-BEZ235 | Reference |
|---|---|---|
| Social Memory | Impairment Reduced | frontiersin.orgnih.gov |
| Amyloid-β (Aβ) Levels | No Effect | frontiersin.orgresearchgate.net |
| Neuronal Nuclei (NeuN) | No Effect | frontiersin.orgresearchgate.net |
| Glial Fibrillary Acidic Protein (GFAP) | No Effect | frontiersin.orgresearchgate.net |
| Microglial Activation (CD68/Iba-1 ratio) | Reduced | frontiersin.orgnih.gov |
Research in Tauopathy Models
The efficacy of NVP-BEZ235 has also been assessed in models of tauopathy, another key pathological hallmark of Alzheimer's disease characterized by the aggregation of hyperphosphorylated tau protein. nih.gov Both in vitro and in vivo studies suggest that NVP-BEZ235 can mitigate tau-related pathology by enhancing autophagy, the cellular process for clearing damaged proteins. nih.gov
In an in vitro model using SH-SY5Y cells that express mutant tau, NVP-BEZ235 treatment enhanced autophagic activity, evidenced by an increase in the marker LC3B-II and a decrease in p62. nih.gov This enhancement of autophagy was associated with a significant reduction in the phosphorylation of tau at several key sites, including Ser262, Ser396, Ser404, and Thr231. nih.gov
Table 3: In Vitro Effects of NVP-BEZ235 in a Mutant Tau-Expressing Cell Line
| Parameter | Observed Effect of NVP-BEZ235 | Reference |
|---|---|---|
| Autophagic Activity | Enhanced | nih.gov |
| Tau Phosphorylation (Multiple Residues) | Significantly Reduced | nih.gov |
These promising in vitro findings were extended to an in vivo transgenic mouse model of tauopathy (P301S). nih.gov Chronic administration of NVP-BEZ235 resulted in a marked decrease of both soluble and insoluble hyperphosphorylated tau in the brain. nih.gov This reduction in tau pathology was accompanied by significant improvements in spatial learning and memory. nih.gov Furthermore, the treatment reduced neuroinflammatory markers and pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, while simultaneously enhancing markers of autophagy within the brain tissue. nih.gov
Table 4: In Vivo Effects of NVP-BEZ235 in a Transgenic (P301S) Mouse Model of Tauopathy
| Parameter | Observed Effect of NVP-BEZ235 | Reference |
|---|---|---|
| Hyperphosphorylated Tau (p-tau) | Markedly Reduced | nih.gov |
| Spatial Learning & Memory | Significantly Improved | nih.gov |
| Neuroinflammatory Markers | Reduced | nih.gov |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced | nih.gov |
Resistance Mechanisms and Strategies to Overcome Resistance in Preclinical Settings
Intrinsic and Acquired Resistance to PI3K/mTOR Inhibition
Intrinsic resistance refers to the pre-existing ability of cancer cells to resist the effects of an inhibitor without prior exposure, often due to inherent genetic or pathway characteristics. In the context of PI3K/mTOR inhibition, this can manifest as a cell's reliance on parallel survival pathways. For instance, some cancer cells may not be solely dependent on the PI3K/mTOR pathway for their growth and survival, thereby being intrinsically less sensitive to inhibitors like NVP-BEZ235.
Acquired resistance develops in response to treatment. Cancer cells can adapt to the presence of a drug over time through various mechanisms. Preclinical studies show that while NVP-BEZ235 can overcome resistance to other drugs, such as doxorubicin (B1662922) in leukemia cells or irreversible ErbB inhibitors in breast cancer cells, prolonged exposure to NVP-BEZ235 itself can lead to the development of acquired resistance. nih.govspandidos-publications.com For example, chronic exposure of HER2-positive breast cancer models to NVP-BEZ235 has been shown to induce activation of compensatory pathways. nih.gov
Feedback Activation Loop Mechanisms (e.g., Akt feedback in mTORC1 inhibition)
A key rationale for the development of dual PI3K/mTOR inhibitors like NVP-BEZ235 was to overcome a well-documented feedback loop associated with mTORC1-specific inhibitors like rapamycin (B549165) and its analogs (rapalogs). frontiersin.org
Akt Feedback Loop: Inhibition of mTORC1 by rapalogs disrupts a negative feedback loop, leading to the activation of upstream signaling. spandidos-publications.com Specifically, mTORC1/S6K signaling normally suppresses insulin/IGF-1 receptor signaling. When mTORC1 is inhibited, this suppression is lifted, leading to increased PI3K activity and subsequent phosphorylation and activation of Akt by mTORC2. nih.govspandidos-publications.comspandidos-publications.com This feedback activation of Akt can counteract the therapeutic effects of mTORC1 inhibition. frontiersin.org NVP-BEZ235 is designed to prevent this by simultaneously inhibiting both PI3K and mTOR (both mTORC1 and mTORC2), thereby blocking the feedback activation of Akt. spandidos-publications.comnih.govnih.gov
Other Compensatory Pathways: Despite blocking the Akt feedback loop, treatment with PI3K/mTOR inhibitors can lead to the activation of other compensatory pathways. Research has shown that chronic exposure to NVP-BEZ235 can induce the expression and activation of the HER family of receptors, leading to the over-activation of the parallel MEK/ERK signaling pathway. nih.gov This represents another layer of feedback and a potential mechanism of acquired resistance.
Preclinical Research into Molecular Mechanisms of Resistance
Preclinical investigations across various cancer models have begun to elucidate the specific molecular changes that contribute to resistance to NVP-BEZ235. Western blot analyses and other molecular techniques in treated cancer cell lines and tumor models have revealed several key mechanisms.
One primary mechanism is the activation of alternative signaling cascades. As noted, studies in breast cancer models have demonstrated that resistance can emerge through the activation of the HER family of receptors, which in turn drives signaling through the MEK/ERK pathway, bypassing the PI3K/mTOR blockade. nih.gov Similarly, ERK over-activation has been observed in pancreatic cancer cells treated with PI3K/mTOR kinase inhibitors. nih.gov
In some tamoxifen-resistant breast cancer cells, increased resistance to tamoxifen (B1202) was not associated with a greater sensitivity to NVP-BEZ235. tandfonline.comnih.gov While NVP-BEZ235 could inhibit Akt phosphorylation in some of these cell lines, others showed no significant change, indicating a divergence in pathway utilization and resistance mechanisms among different resistant clones. tandfonline.comnih.gov
| Cancer Model | Molecular Mechanism of Resistance | Research Finding |
| HER2-positive Breast Cancer | Activation of HER family receptors (HER2, HER3) and subsequent MEK/ERK pathway over-activation. | Chronic exposure to NVP-BEZ235 led to increased phosphorylation of HER2 and HER3, driving ERK signaling as a compensatory survival pathway. nih.gov |
| Pancreatic Cancer | Over-activation of the MEK/ERK pathway. | Treatment with clinically relevant PI3K/mTOR kinase inhibitors, including NVP-BEZ235, can induce ERK over-activation. nih.gov |
| Tamoxifen-Resistant Breast Cancer (MCF-7 sub-lines) | Variable dependence on Akt signaling. | In certain tamoxifen-resistant cell lines (TamC6, TamR6), NVP-BEZ235 did not significantly inhibit Akt phosphorylation, suggesting these cells rely on other mechanisms for survival. tandfonline.comnih.gov |
Investigational Strategies to Circumvent Resistance in Models
To address these resistance mechanisms, preclinical research has focused on combination strategies designed to block the escape pathways that cancer cells use to evade PI3K/mTOR inhibition.
A prominent strategy involves co-targeting the compensatory pathways that become activated upon NVP-BEZ235 treatment. For instance, in breast cancer models where resistance is driven by ERK over-activation, combining NVP-BEZ235 with MEK or HER2 inhibitors has been shown to completely prevent this escape mechanism and enhance antitumor effects. nih.gov
Another widely explored approach is combining NVP-BEZ235 with conventional chemotherapy or radiotherapy.
Chemotherapy Combination: Synergistic effects have been observed when combining NVP-BEZ235 with agents like nab-paclitaxel in gastric and pancreatic cancer models. nih.govresearchgate.net This suggests that simultaneously targeting cell signaling and inducing cytotoxic stress can be more effective than either agent alone.
Radiotherapy Combination: NVP-BEZ235 has been identified as a potent radiosensitizer in models of glioblastoma, colorectal cancer, and head and neck squamous cell carcinoma. mdpi.com This effect is attributed not only to its inhibition of the PI3K/mTOR pathway but also to its direct inhibition of key DNA damage response kinases, ATM and DNA-PKcs, which impairs the repair of DNA double-strand breaks induced by radiation. nih.gov
Furthermore, NVP-BEZ235 itself is used as a strategy to overcome resistance to other targeted therapies and chemotherapies. By blocking the PI3K/Akt pathway, it can re-sensitize cancer cells that have developed resistance through the activation of this specific pathway. nih.govspandidos-publications.com
| Strategy | Cancer Model | Rationale | Outcome |
| Combination with MEK/HER2 Inhibitors | HER2-positive Breast Cancer | To prevent the feedback activation of the MEK/ERK pathway. nih.gov | Completely prevented ERK over-activation and circumvented resistance to PI3K/Akt inhibition. nih.gov |
| Combination with Nab-paclitaxel | Gastric Cancer, Pancreatic Cancer | To enhance antitumor response through dual mechanisms of action. nih.govresearchgate.net | Additive or synergistic effects observed in inhibiting cell proliferation and tumor growth. nih.govresearchgate.net |
| Combination with Radiotherapy | Glioblastoma, Head and Neck Squamous Cell Carcinoma (HNSCC) | To enhance radiation-induced cell death by inhibiting DNA repair. nih.govmdpi.com | NVP-BEZ235 potently radiosensitized cancer cells by suppressing the repair of DNA double-strand breaks. nih.govmdpi.com |
| Use of NVP-BEZ235 to Overcome Resistance | Doxorubicin-Resistant Leukemia, ErbB inhibitor-Resistant Breast Cancer | To block the PI3K/Akt survival pathway that mediates resistance to other drugs. nih.govspandidos-publications.com | NVP-BEZ235 reversed doxorubicin resistance and overrode resistance to irreversible ErbB inhibitors. nih.govspandidos-publications.com |
Synergistic and Combinatorial Preclinical Research Strategies with Nvp Bez235 Hydrochloride
Combination with Chemotherapeutic Agents
Cisplatin (B142131) Sensitization in Squamous Cell Carcinoma and Osteosarcoma Models
The combination of NVP-BEZ235 with the platinum-based chemotherapeutic agent cisplatin has demonstrated significant synergistic effects in preclinical models of squamous cell carcinoma and osteosarcoma.
In models of hypopharyngeal squamous cell carcinoma (FaDu cells), the combination of NVP-BEZ235 and cisplatin synergistically inhibited cell proliferation. frontiersin.org This enhanced effect was associated with an induction of cell cycle arrest in the G2/M phase. frontiersin.org Further studies in head and neck squamous cell carcinoma (HNSCC) cell lines, including both HPV-negative and HPV-positive models, showed that NVP-BEZ235 could enhance the cytotoxic effects of cisplatin. nih.gov
In osteosarcoma (OS), a cancer type where cisplatin is a standard treatment, chemoresistance remains a significant challenge. nih.govnih.gov Preclinical studies have shown that cisplatin treatment can activate the PI3K-Akt-mTOR pathway, suggesting a potential mechanism of resistance. nih.govnih.gov The addition of NVP-BEZ235 to cisplatin in OS cell lines (U2OS and Saos-2) resulted in a synergistic inhibition of cell proliferation and a marked increase in apoptosis induction. nih.govnih.gov This combination also led to a significant decrease in tumor cell proliferation and an increase in apoptosis in mouse xenograft models of osteosarcoma. nih.gov Mechanistically, NVP-BEZ235 was found to inhibit the cisplatin-induced activation of the PI3K-Akt-mTOR pathway. nih.govnih.gov
| Cancer Model | Cell Lines | Key Findings | Observed Mechanisms |
|---|---|---|---|
| Hypopharyngeal Squamous Cell Carcinoma | FaDu | Synergistic inhibition of cell proliferation | Induction of G2/M phase cell cycle arrest frontiersin.org |
| Head and Neck Squamous Cell Carcinoma | Cal-33 (HPV-neg), UD-SCC-2 (HPV-pos) | Enhanced cisplatin sensitivity, particularly in HPV-positive cells nih.gov | Conversion of additive effect (cisplatin + radiation) to synergistic nih.gov |
| Osteosarcoma | U2OS, Saos-2, MG-63 | Synergistic anti-proliferative effect and apoptosis induction nih.govdoaj.org | Inhibition of cisplatin-induced PI3K-Akt-mTOR pathway activation nih.gov |
| Osteosarcoma (In Vivo) | U2OS Xenograft | Pronounced decrease in tumor proliferation and increase in apoptosis nih.gov | Not specified |
Paclitaxel (B517696) Synergism in Thyroid Cancer Models
The combination of NVP-BEZ235 with the taxane-based chemotherapeutic agent paclitaxel has shown promising synergistic effects, particularly in aggressive forms of thyroid cancer. In preclinical studies involving a panel of eight thyroid cancer cell lines, including papillary, follicular, medullary, and anaplastic thyroid cancer (ATC), NVP-BEZ235 as a single agent effectively inhibited cell proliferation. spandidos-publications.com
Notably, combination therapy of NVP-BEZ235 and paclitaxel demonstrated consistently synergistic cytotoxic effects against ATC cell lines in vitro. spandidos-publications.com Anaplastic thyroid cancer is a particularly aggressive malignancy with limited therapeutic options, making these findings significant. The synergistic interaction suggests that the dual inhibition of the PI3K/mTOR pathway by NVP-BEZ235 can sensitize these aggressive cancer cells to the cytotoxic effects of paclitaxel. spandidos-publications.com These preclinical results provide a strong rationale for exploring this combination in patients with refractory thyroid cancer. spandidos-publications.com
| Cancer Model | Key Findings | Significance |
|---|---|---|
| Anaplastic Thyroid Cancer (ATC) Cell Lines | Consistently synergistic cytotoxic effects observed with the combination of NVP-BEZ235 and paclitaxel. spandidos-publications.com | Offers a potential therapeutic strategy for a highly aggressive and difficult-to-treat cancer. spandidos-publications.com |
| Various Thyroid Cancer Subtypes | NVP-BEZ235 alone effectively inhibited cell proliferation across all tested subtypes. spandidos-publications.com | Demonstrates broad activity of NVP-BEZ235 in thyroid cancer models. |
5-Fluorouracil (B62378) Combinatorial Effects in Colon Cancer Models
In colorectal cancer (CRC) models, NVP-BEZ235 has been investigated in combination with 5-Fluorouracil (5-FU), a cornerstone of CRC chemotherapy. Research has indicated that inhibiting the PI3K/Akt pathway can enhance the sensitivity of colon cancer cells to 5-FU. nih.gov Studies have demonstrated that NVP-BEZ235 can effectively inhibit the proliferation of various human CRC cell lines, irrespective of their PIK3CA or KRAS mutation status. plos.orgresearchgate.net
While direct studies detailing the synergistic effects with 5-FU are part of a broader research landscape, the rationale is based on the dual targeting of fundamental cancer pathways. NVP-BEZ235's ability to inhibit the PI3K/mTOR pathway, which is crucial for cell growth and survival, complements the antimetabolite action of 5-FU, which disrupts DNA synthesis. For instance, in a genetically engineered mouse model of PIK3CA wild-type colorectal cancer, NVP-BEZ235 treatment led to significant tumor regression, a decrease in proliferation, and a reduction in angiogenesis. plos.org This potent single-agent activity highlights its potential as a combination partner to enhance the efficacy of standard chemotherapies like 5-FU.
Sensitization of Doxorubicin-Resistant Cell Lines
A significant hurdle in cancer therapy is the development of multidrug resistance (MDR), often linked to the overexpression of ATP Binding Cassette (ABC) transporters like ABCB1 (P-glycoprotein). NVP-BEZ235 has been shown to reverse resistance to doxorubicin (B1662922) in cancer cells that overexpress ABCB1.
In preclinical models of doxorubicin-resistant ovarian (A2780-dx) and pancreatic (Mia-dx, Mia-B1) cancer, co-treatment with NVP-BEZ235 re-sensitized the resistant cells to doxorubicin's cytotoxic effects. The mechanism for this sensitization involves the ability of NVP-BEZ235 to increase the intracellular accumulation of doxorubicin in the resistant cells. This suggests that NVP-BEZ235 can act as a non-substrate inhibitor of the ABCB1 transporter. Furthermore, the combination treatment led to an increase in apoptosis, as indicated by higher levels of cleaved PARP. In a separate study on doxorubicin-resistant chronic myelogenous leukemia cells (K562/A), NVP-BEZ235 was found to significantly decrease cell viability, induce G0/G1 cell cycle arrest, and increase apoptosis.
| Cancer Model | Cell Lines | Key Findings | Proposed Mechanism of Action |
|---|---|---|---|
| Ovarian & Pancreatic Cancer | A2780-dx, Mia-dx, Mia-B1 | Effectively re-sensitized ABCB1-overexpressing cells to doxorubicin. | Increased intracellular doxorubicin accumulation; non-substrate inhibition of ABCB1. |
| Chronic Myelogenous Leukemia | K562/A | Inhibited cell viability, induced G0/G1 arrest, and increased apoptosis. | Inhibition of the PI3K/AKT/mTOR pathway and its downstream effectors. |
Temozolomide (B1682018) Enhancement
In preclinical models of glioblastoma multiforme (GBM), the most aggressive primary brain tumor, NVP-BEZ235 has been shown to potentiate the effects of temozolomide (TMZ), the standard-of-care alkylating agent. Resistance to TMZ is a major clinical issue in GBM treatment. The PI3K/Akt/mTOR pathway is frequently activated in GBM and is associated with TMZ resistance.
Studies using human glioma cell lines demonstrated that the combination of NVP-BEZ235 and TMZ resulted in synergistic inhibition of cell growth and induction of apoptosis. This was evidenced by a combination index (CI) of less than 1. Mechanistically, NVP-BEZ235 was found to reverse the increase in phosphorylated AKT levels that can be induced by TMZ treatment. In in vivo xenograft models, the combinatorial treatment significantly reduced tumor growth rates and prolonged the median survival of tumor-bearing mice compared to either agent alone. These findings suggest that dual inhibition of the PI3K/mTOR pathway can effectively overcome TMZ resistance and enhance its therapeutic efficacy in glioma models.
Combination with Other Targeted Therapies
NVP-BEZ235 has also been evaluated in combination with other molecularly targeted agents to achieve a more comprehensive blockade of cancer signaling networks.
A notable example is the combination with sorafenib (B1663141), a multi-kinase inhibitor that targets VEGFR, PDGFR, and Raf kinases. In preclinical models of renal cell carcinoma (RCC), the combination of NVP-BEZ235 and sorafenib was significantly more effective at reducing tumor cell proliferation and inducing apoptosis in vitro than either compound alone. nih.govnih.gov Similarly, in RCC xenograft models, the anti-tumor efficacy of the combination was superior to that of either monotherapy. nih.govnih.gov This enhanced effect was observed in RCC cells regardless of their VHL (von Hippel-Lindau) gene status, suggesting a broad applicability for this combination. nih.gov
In non-small cell lung cancer (NSCLC) cell lines, combining NVP-BEZ235 with the EGFR inhibitor erlotinib (B232) resulted in synergistic growth inhibition. This provides a rationale for concurrently targeting the PI3K/mTOR and EGFR pathways in lung cancer.
Furthermore, research in colorectal cancer has shown that resistance to MEK inhibitors can develop through the activation of the PI3K/AKT/mTOR pathway. Combining a PI3K/mTOR inhibitor like NVP-BEZ235 with a MEK inhibitor synergistically blocked this resistance mechanism in colorectal tumor spheroids. The dual inhibition of these two key signaling pathways (PI3K/mTOR and MAPK/MEK) represents a promising strategy to overcome acquired resistance to targeted agents.
| Combination Agent | Agent Class | Cancer Model | Key Preclinical Findings |
|---|---|---|---|
| Sorafenib | Multi-kinase inhibitor | Renal Cell Carcinoma (RCC) | Superior anti-proliferative and pro-apoptotic effects compared to monotherapies, both in vitro and in vivo. nih.govnih.gov |
| Erlotinib | EGFR inhibitor | Non-Small Cell Lung Cancer (NSCLC) | Synergistic growth inhibition in NSCLC cell lines. |
| MEK Inhibitors | MEK1/2 inhibitor | Colorectal Cancer | Synergistically blocked the development of resistance to MEK inhibition. |
Sorafenib in Renal Cell Carcinoma Models
Preclinical investigations have explored the combination of NVP-BEZ235 with the multikinase inhibitor sorafenib in renal cell carcinoma (RCC) models. nih.gov Studies using RCC cell lines, such as 786-O and Caki-1, demonstrated that the combination of NVP-BEZ235 and sorafenib was more effective at reducing tumor cell proliferation and increasing apoptosis compared to either agent used alone. nih.gov
In vivo, the antitumor efficacy of this combination was evaluated in xenograft models generated from 786-O and Caki-1 cells. nih.govnih.gov Both NVP-BEZ235 and sorafenib as single agents reduced the growth of these xenografts. nih.govnih.gov However, the combined treatment resulted in superior tumor growth inhibition compared to monotherapy with either compound. nih.govnih.gov The enhanced effect in vivo was attributed primarily to a potentiation of the pro-apoptotic efficacy of NVP-BEZ235 by sorafenib, as evidenced by increased levels of cleaved caspase-3 in the combination treatment groups. nih.gov These findings suggest that the simultaneous targeting of the PI3K/mTOR pathway and other critical kinases with sorafenib presents a promising strategy for RCC. nih.govnih.gov
| Cancer Model | Cell Lines | Key Findings of Combination Therapy | Mechanism of Synergy |
|---|---|---|---|
| Renal Cell Carcinoma (In Vitro) | 786-O, Caki-1 | Greater reduction in cell proliferation and increase in apoptosis compared to single agents. nih.gov | Enhanced induction of apoptosis. nih.gov |
| Renal Cell Carcinoma (In Vivo Xenograft) | 786-O, Caki-1 | Superior antitumor efficacy and tumor growth reduction compared to single agents. nih.govnih.gov | Potentiation of the pro-apoptotic efficacy of NVP-BEZ235. nih.gov |
JAK Inhibitors (JAKi) in Glioblastoma and Breast Cancer Models
The combination of NVP-BEZ235 with a Janus Kinase inhibitor (JAKi) has been investigated in glioblastoma (GBM) and basal-like breast cancer (BBC) cell lines to explore potential synergistic effects. nih.govnih.gov Research targeting the PI3K pathway with NVP-BEZ235 alongside JAK inhibition aimed to address therapeutic barriers such as the development of resistance and the persistence of cancer stem cell characteristics. nih.gov
| Cancer Model | Cell Lines | Key Findings of Combination Therapy | Observed Cellular Effects |
|---|---|---|---|
| Glioblastoma (GBM) | U87MG, other GBM lines | Reduced cell numbers with single and combination treatments. nih.gov No significant additive effect on growth inhibition for the combination compared to NVP-BEZ235 alone. nih.govnih.gov | Induction of apoptosis. nih.govnih.gov Retention of stem gene expression in dual-treatment samples. nih.gov |
| Basal-like Breast Cancer (BBC) | BBC cell lines | Reduced cell numbers with single and combination treatments. No significant additive effect on growth inhibition for the combination. nih.govnih.gov | Induction of apoptosis. nih.govnih.gov Retention of stem gene expression in dual-treatment samples. nih.gov |
MAPK Pathway Inhibitors (e.g., Pan-RAF inhibitors, MEK inhibitors) in Thyroid Cancer
In thyroid cancer models, where both the PI3K/Akt/mTOR and MAPK signaling pathways are often activated, a dual-targeting strategy has been explored. nih.govplos.org Preclinical studies suggest that combining NVP-BEZ235 with inhibitors of the MAPK pathway could enhance therapeutic efficacy. plos.org
NVP-BEZ235 as a single agent has been shown to inhibit the proliferation of various thyroid cancer cell lines in a dose- and time-dependent manner, inducing cell cycle arrest primarily at the G0/G1 phase. nih.govplos.org Research has indicated that a combination of NVP-BEZ235 with a pan-RAF inhibitor can induce cell cycle arrest and produce beneficial combination effects in treating thyroid cancer. plos.org Similarly, combining mTOR and MEK inhibitors has also shown a therapeutic advantage. plos.org This suggests that simultaneously blocking both the PI3K/mTOR and MAPK pathways is a potentially effective therapeutic strategy for this malignancy. plos.org
| Cancer Model | Inhibitor Combination | Key Findings of Combination Therapy | Mechanism of Action |
|---|---|---|---|
| Thyroid Cancer | NVP-BEZ235 + Pan-RAF inhibitor | Beneficial combination effects reported. plos.org | Induction of cell cycle arrest at G0/G1 phase. plos.org |
| Thyroid Cancer | NVP-BEZ235 + MEK inhibitor | Therapeutic advantage demonstrated with dual pathway inhibition. plos.org | Simultaneous targeting of PI3K/mTOR and MAPK pathways. plos.org |
Combination with Radiotherapy
Enhancement of Radiosensitivity in Glioblastoma and HNSCC Cell Lines
NVP-BEZ235 has been identified as a potent radiosensitizer in preclinical studies across various tumor types, including glioblastoma (GBM) and head and neck squamous cell carcinoma (HNSCC). nih.govmdpi.com In HNSCC cell lines, pre-treatment with NVP-BEZ235 resulted in strong radiosensitization, an effect that was observed to be independent of HPV status. nih.govmdpi.com The radiosensitizing effect was found to be most pronounced in cells irradiated during the G0 or G1 phase of the cell cycle. nih.govnih.gov
In glioblastoma cell lines, the ability of NVP-BEZ235 to enhance radiosensitivity is critically dependent on the drug-irradiation schedule. researchgate.netconsensus.app When the compound was administered shortly before ionizing radiation (IR) and maintained in the culture medium afterward, it acted as a strong radiosensitizer. researchgate.netconsensus.app This schedule led to protracted DNA repair and prolonged G2/M arrest. researchgate.net Conversely, pre-treatment for 24 hours followed by removal of the drug before IR did not result in radiosensitization. researchgate.netconsensus.app In vivo studies using GBM models confirmed that the combination of NVP-BEZ235 with IR led to striking tumor radiosensitization, controlling tumor growth and significantly extending the survival of brain tumor-bearing mice. nih.govuiowa.edu
Impact on DNA Damage Response and Repair (e.g., DSB repair, Non-Homologous End Joining)
The mechanism underlying the radiosensitizing effects of NVP-BEZ235 is linked to its impact on the DNA damage response (DDR). nih.govuiowa.edu NVP-BEZ235 is a potent inhibitor of two central kinases in the DDR pathway, DNA-dependent protein kinase catalytic subunit (DNA-PKcs) and ataxia-telangiectasia mutated (ATM), both of which are members of the PI3K-like kinase family. nih.govuiowa.edu By inhibiting these kinases, NVP-BEZ235 attenuates the repair of IR-induced DNA double-strand breaks (DSBs) in tumors. nih.govresearchgate.net
Specifically in HNSCC cell lines, NVP-BEZ235 was shown to suppress DSB repair primarily by affecting the Non-Homologous End Joining (NHEJ) pathway, which is the major DSB repair mechanism active in the G1 phase. nih.govnih.gov This was attributed to an impaired autophosphorylation of DNA-PKcs at the S2056 site, a key step in NHEJ activation. nih.govnih.gov The inhibition of DSB repair leads to a significant increase in residual DNA damage following irradiation, ultimately enhancing the lethal effects of radiation. nih.govmdpi.com This impairment of DNA repair is a critical factor in the compound's ability to sensitize cancer cells to radiotherapy. nih.govuiowa.edu
Methodological Approaches and Experimental Models in Nvp Bez235 Hydrochloride Research
Cell Culture Techniques and Selection of Specific Cell Lines
In vitro studies using cultured cell lines are fundamental to understanding the cellular response to NVP-BEZ235. Researchers select specific cell lines based on the cancer type being studied and the genetic characteristics of the cells, particularly the status of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in malignancies. nih.gov
A diverse array of human cancer cell lines has been utilized in NVP-BEZ235 research to model different diseases. For instance, in glioblastoma research, cell lines such as U87MG, LN18, and DBTRG are commonly used. frontiersin.org Studies on renal cell carcinoma (RCC) have employed cell lines like UMRC6, 786-0, and UOK121. mdpi.comresearchgate.net The compound's efficacy has also been tested in doxorubicin-resistant leukemia cells (K562/A), various breast cancer cell lines (BT474, SkBr3, MDA-468), and prostate cancer cells (DU145, LNCaP). researchgate.netutrgv.edumdpi.com
Other models include HTLV-1-infected T-cell lines (MT-4, HUT-102, TL-OmI), nephroblastoma cells (G401), Burkitt lymphoma lines (CA46, RAJI), and head and neck squamous cell carcinoma (HNSCC) cells (H1299, UD-SCC-2). mdpi.comnih.gov Research into ovarian clear cell carcinoma (OCCC) and bladder cancer has utilized respective cell lines to demonstrate the compound's inhibitory effects. nih.govnih.gov This broad selection allows for the evaluation of NVP-BEZ235's activity across a wide spectrum of cancers with different underlying mutations.
Table 1: Examples of Cell Lines Used in NVP-BEZ235 Research
Luciferase reporter assays are valuable tools for measuring the transcriptional activity of specific signaling pathways. frontiersin.org In the context of NVP-BEZ235 research, these assays have been used to quantify the activity of transcription factors that are downstream of the signaling cascades affected by the drug. For example, to investigate the effect of NVP-BEZ235 on the TAK1 pathway in renal cell carcinoma, researchers have transfected cells with reporter vectors for AP-1 or IκB-α, which contain luciferase genes under the control of specific response elements. frontiersin.org A decrease in luciferase activity in drug-treated cells indicates that NVP-BEZ235 inhibits the transcriptional activity driven by these factors.
Another application has been in the study of DNA double-strand break (DSB) repair. A specialized reporter gene assay was used to confirm that NVP-BEZ235 suppresses the non-homologous end joining (NHEJ) repair pathway in HNSCC cells. mdpi.com These assays provide a functional readout of pathway activity, complementing the protein-level analysis from Western blotting.
To gain a broader understanding of the transcriptional changes induced by NVP-BEZ235, researchers utilize comprehensive gene expression analysis techniques. RNA sequencing (RNA-seq) has been employed to identify differentially expressed genes on a genome-wide scale. In one study using U87MG glioblastoma cells, RNA-seq identified 7,803 genes that were differentially regulated in response to NVP-BEZ235 treatment. frontiersin.org Bioinformatic analyses of this data, such as Gene Set Enrichment Analysis (GSEA), revealed that gene sets related to glycolysis were significantly downregulated by the compound. frontiersin.org
To validate the findings from large-scale analyses like RNA-seq, quantitative real-time polymerase chain reaction (qRT-PCR) is often used. This technique allows for the precise measurement of the expression levels of specific genes of interest. For example, qRT-PCR has been used to confirm the NVP-BEZ235-induced downregulation of glycolytic genes such as LDHA, GAPDH, and ENO1 in glioblastoma cells. frontiersin.org
Cellular Assays for Functional Outcomes
To determine the ultimate effect of NVP-BEZ235 on cancer cells, a variety of cellular assays are performed to measure functional outcomes like cell survival, growth, and death.
A primary method for evaluating the antitumor activity of NVP-BEZ235 is through cell viability and proliferation assays. These assays quantify the number of living, metabolically active cells after treatment with the compound. Commonly used methods include colorimetric assays that rely on the reduction of a substrate by cellular dehydrogenases, an indicator of metabolic activity.
The Cell Counting Kit-8 (CCK-8) assay, which utilizes the tetrazolium salt WST-8, has been widely used to demonstrate that NVP-BEZ235 inhibits the viability and proliferation of various cancer cells, including doxorubicin-resistant leukemia, nephroblastoma, and bladder cancer cells, in a dose- and time-dependent manner. researchgate.netnih.gov Similarly, the MTT assay has been used to show the suppressive effects of NVP-BEZ235 on renal cell carcinoma cell lines. researchgate.net Other studies have measured cellular ATP levels as a marker for viability. These assays are critical for determining key pharmacological parameters, such as the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell proliferation by 50%.
**Table 3: Common Cell Viability and Proliferation Assays in NVP-BEZ235 Research**
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Cellular Assays for Functional Outcomes
Flow Cytometry for Cell Cycle Distribution and Apoptosis Analysis
Flow cytometry is a cornerstone technique in the preclinical evaluation of NVP-BEZ235, providing critical insights into its effects on cell cycle progression and apoptosis. auctoresonline.orgnih.govbio-rad-antibodies.com This method allows for the high-throughput analysis of individual cells within a population, offering a detailed snapshot of how the compound influences cell fate. auctoresonline.orgyoutube.comnih.gov
In studies involving various cancer cell lines, treatment with NVP-BEZ235 consistently leads to significant alterations in cell cycle distribution. A common finding is the induction of cell cycle arrest, predominantly in the G1/G0 phase. For instance, in Burkitt lymphoma cell lines (CA46 and RAJI), NVP-BEZ235 treatment resulted in a notable accumulation of cells in the G1/G0 phase. nih.gov Similarly, thyroid cancer cells treated with the compound showed a significant increase in the G0/G1 phase fraction. researchgate.net In other cellular contexts, such as nephroblastoma G401 cells, NVP-BEZ235 has been observed to induce cell cycle arrest at the G2/M phase. nih.gov This blockage of cell cycle progression is a key mechanism behind the compound's anti-proliferative effects.
In addition to cell cycle analysis, flow cytometry is extensively used to quantify apoptosis, or programmed cell death, induced by NVP-BEZ235. These assays often involve staining cells with markers like Annexin V, which detects early apoptotic changes in the cell membrane, and propidium (B1200493) iodide (PI), a fluorescent dye that enters cells in the late stages of apoptosis or necrosis. nih.govkumc.edu In Burkitt lymphoma cells, treatment with 100 nmol/L of NVP-BEZ235 for 72 hours significantly increased the population of late apoptotic cells. nih.gov The combination of NVP-BEZ235 with other agents, such as cisplatin (B142131) in bladder cancer cells, has also been shown to synergistically increase caspase-dependent apoptosis.
The table below summarizes representative findings from flow cytometry analyses in studies of NVP-BEZ235.
| Cell Line | Cancer Type | NVP-BEZ235 Effect on Cell Cycle | NVP-BEZ235 Effect on Apoptosis |
| CA46 and RAJI | Burkitt Lymphoma | Arrest at G1/G0 phase nih.gov | Significant increase in late apoptotic cells nih.gov |
| IHH4, K1, BCPAP, C643 | Thyroid Cancer | Increased cell fractions at G0/G1 phase researchgate.net | Not specified |
| G401 | Nephroblastoma | Arrest at G2/M phase nih.gov | Not specified |
| T24R2 (cisplatin-resistant) | Bladder Cancer | Cell cycle arrest (in combination with cisplatin) | Synergistic potentiation of apoptosis (in combination with cisplatin) |
| SH-SY5Y | Neuroblastoma | Not specified | Induction of apoptosis researchgate.net |
Colony Formation Assays
Colony formation assays, also known as clonogenic assays, are a vital in vitro method to assess the long-term survival and proliferative capacity of cancer cells following treatment with NVP-BEZ235. axionbiosystems.comnih.govnih.govabcam.com This assay determines the ability of a single cell to undergo sufficient divisions to form a colony, thereby providing a measure of the cytotoxic and cytostatic effects of the compound over an extended period.
Research has consistently demonstrated that NVP-BEZ235 significantly impairs the colony-forming ability of various cancer cell lines. In studies on nephroblastoma G401 cells, the cloning formation rate was markedly reduced with increasing concentrations of NVP-BEZ235. nih.gov Similarly, in neuroblastoma SH-SY5Y cells, treatment with NVP-BEZ235 led to a decrease in both the number and the diameter of colonies formed. researchgate.net
The inhibitory effect of NVP-BEZ235 on colony formation is often synergistic when used in combination with other therapeutic agents. For instance, when combined with All-trans-retinoic acid (ATRA) in treating triple-negative breast cancer cells (MDA-MB-231), a significant reduction in colony formation was observed compared to either agent alone. researchgate.net This indicates that NVP-BEZ235 can enhance the efficacy of other anti-cancer treatments in preventing long-term cancer cell proliferation.
The following table presents a summary of findings from colony formation assays in different cancer cell lines treated with NVP-BEZ235.
| Cell Line | Cancer Type | Treatment | Key Findings on Colony Formation |
| G401 | Nephroblastoma | NVP-BEZ235 | Significantly reduced cloning formation rate in a dose-dependent manner. nih.gov |
| SH-SY5Y | Neuroblastoma | NVP-BEZ235 and Curcumin | Both agents, alone and in combination, decreased the number and diameter of colonies. researchgate.net |
| MDA-MB-231 | Triple-Negative Breast Cancer | NVP-BEZ235 and ATRA | Combination treatment significantly reduced colony formation compared to control. researchgate.net |
| KoTCC-1/sh-p62 | Bladder Cancer | NVP-BEZ235 | Silencing of p62 enhanced the sensitivity of cells to NVP-BEZ235, leading to reduced colony formation. iiarjournals.org |
Transwell Invasion Assays
Transwell invasion assays are a critical experimental tool for evaluating the impact of NVP-BEZ235 on the metastatic potential of cancer cells, specifically their ability to migrate and invade through an extracellular matrix barrier. gbo.comnih.gov This assay mimics the initial steps of metastasis, where cancer cells must navigate through surrounding tissues to spread to distant sites.
Studies utilizing this methodology have shown that NVP-BEZ235 can effectively inhibit the invasive and migratory capabilities of various cancer cell types. In laryngeal squamous cell carcinoma cell lines (Hep-2 and AMC-HN-8), NVP-BEZ235 demonstrated a significant decrease in both cell migration and invasion, with a stronger effect compared to other PI3K/mTOR inhibitors like LY294002 and rapamycin (B549165). researchgate.net
Furthermore, NVP-BEZ235 has been shown to work synergistically with other agents to inhibit cell invasion. In gastric cancer MKN-45 cells, the combination of NVP-BEZ235 and 5-fluorouracil (B62378) (5-FU) resulted in a greater inhibition of cell migration and invasion than either drug alone. dovepress.com Similarly, in hepatocellular carcinoma cells, combining NVP-BEZ235 with an IL-6 neutralizing antibody led to an increased inhibition of cell migration and invasion. researchgate.net These findings underscore the potential of NVP-BEZ235 in targeting the metastatic cascade of cancer.
The table below summarizes the results of Transwell invasion assays in different cancer cell lines treated with NVP-BEZ235.
| Cell Line | Cancer Type | Treatment | Effect on Migration and Invasion |
| Hep-2 and AMC-HN-8 | Laryngeal Squamous Cell Carcinoma | NVP-BEZ235 | Significant decrease in both migration and invasion. researchgate.net |
| MKN-45 | Gastric Cancer | NVP-BEZ235 and 5-FU | Synergistic inhibition of migration and invasion. dovepress.com |
| HepG2 and Huh-7 | Hepatocellular Carcinoma | NVP-BEZ235 and anti-IL-6 Ab | Combination treatment increased the inhibition of cell migration and invasion. researchgate.net |
| MDA-MB-231 | Triple-Negative Breast Cancer | NVP-BEZ235 and ATRA | Combination treatment significantly reduced migration. researchgate.net |
In vivo Preclinical Models
Xenograft Models in Immunodeficient Mice
Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, represent a fundamental in vivo platform for assessing the anti-cancer efficacy of NVP-BEZ235. researchgate.net These models are invaluable for studying tumor growth in a living organism and evaluating the systemic effects of a therapeutic agent.
Numerous preclinical studies have demonstrated the potent in vivo antitumor activity of orally administered NVP-BEZ235 across a wide spectrum of cancer types. In a genetically engineered mouse model of PIK3CA wild-type colorectal cancer, NVP-BEZ235 induced tumor regression. In trastuzumab-resistant BT474 H1047R breast cancer xenografts, NVP-BEZ235 exhibited potent antitumor activity. nih.gov
The efficacy of NVP-BEZ235 is often enhanced when used in combination with other anti-cancer drugs. For example, in xenograft models of gefitinib-resistant non-small cell lung cancer, the combination of NVP-BEZ235 and AZD6244 (a MEK inhibitor) resulted in more significant tumor growth inhibition than either agent alone. researchgate.net Similarly, in gastric cancer xenografts, NVP-BEZ235 augmented the efficacy of fluorouracil. dovepress.com These studies highlight the versatility and potential of NVP-BEZ235 as both a monotherapy and a combination therapy in various cancer settings.
The following table provides a summary of the in vivo efficacy of NVP-BEZ235 in different xenograft models.
| Cancer Type | Xenograft Model | Treatment | Key In Vivo Antitumor Effects |
| Colorectal Cancer | Genetically engineered mouse model (PIK3CA wild-type) | NVP-BEZ235 | Induced tumor regression. |
| Breast Cancer | Trastuzumab-resistant BT474 H1047R xenografts | NVP-BEZ235 | Potent antitumor activity. nih.gov |
| Non-Small Cell Lung Cancer | Gefitinib-resistant NCI-H1993, NCI-H1975, NCI-H460 xenografts | NVP-BEZ235 and AZD6244 | Combination treatment was more effective than single agents in decreasing tumor growth. researchgate.net |
| Gastric Cancer | MKN-45 xenografts | NVP-BEZ235 and 5-FU | Synergistically inhibited tumor growth and induced apoptosis. dovepress.com |
| Renal Cell Carcinoma | 786-0 or A498 xenografts | NVP-BEZ235, PP242, Rapamycin | NVP-BEZ235 showed the most prominent reduction in tumor size. frontiersin.org |
| Pancreatic Cancer | Primary human pancreatic cancer xenografts | NVP-BEZ235 | Significant tumor growth inhibition in three models. novartis.com |
Orthotopic Models (e.g., bladder cancer)
Orthotopic models, where tumor cells are implanted into the corresponding organ of origin in an animal model, offer a more clinically relevant setting to study cancer progression and therapeutic response compared to subcutaneous xenografts.
In the context of NVP-BEZ235 research, an orthotopic bladder cancer model has been instrumental in demonstrating the compound's efficacy when administered locally. In a study using MBT-2 cells implanted into the bladders of C3H/He mice, intravesical administration of NVP-BEZ235 exerted significant antitumor effects. nih.govspandidos-publications.com The bladder weights in the NVP-BEZ235-treated group were significantly lower than in the control group. nih.gov This localized treatment approach highlights a potential therapeutic strategy for non-muscle invasive bladder cancer, minimizing systemic exposure while maximizing efficacy at the tumor site.
Pharmacodynamic Analyses in Excised Tumor Tissues (Ex vivo)
Pharmacodynamic (PD) analyses of excised tumor tissues are crucial for confirming that NVP-BEZ235 reaches its target in vivo and effectively modulates the intended signaling pathways. mdpi.com These ex vivo studies bridge the gap between drug administration and the observed antitumor effects.
Following treatment of tumor-bearing animals with NVP-BEZ235, tumors are excised at various time points, and the levels of key signaling proteins are assessed, typically by Western blotting or immunohistochemistry. A consistent finding in these analyses is the time-dependent inhibition of the PI3K/Akt/mTOR pathway. nih.gov
In an orthotopic bladder cancer model, analysis of tumor tissues revealed that NVP-BEZ235 treatment strongly reduced the levels of phosphorylated Akt (pAkt), phosphorylated S6 ribosomal protein (pS6), and phosphorylated 4EBP1 (p4EBP1). nih.govspandidos-publications.com Similarly, in primary human pancreatic cancer xenografts, acute oral dosing with NVP-BEZ235 strongly suppressed the phosphorylation of PKB/Akt, with subsequent recovery over 24 hours. novartis.com There was also inhibition of Ser235/236 S6 ribosomal protein and Thr37/46 4E-BP1, consistent with the dual PI3K/mTOR inhibitory action of NVP-BEZ235. novartis.com These PD studies provide direct evidence of the compound's mechanism of action in a complex in vivo environment.
The table below summarizes key pharmacodynamic findings from excised tumor tissues.
| Cancer Model | Key Pharmacodynamic Findings in Excised Tumors |
| Orthotopic Bladder Cancer | Strong reduction in pAkt, pS6, and p4EBP1 levels. nih.govspandidos-publications.com |
| Primary Pancreatic Cancer Xenografts | Strong suppression of PKB/Akt phosphorylation; Inhibition of Ser235/236 S6 ribosomal protein and Thr37/46 4E-BP1. novartis.com |
| Renal Cell Carcinoma Xenografts | Decrease in phosphorylation of TAK1, c-Jun, and IκB-α. frontiersin.org |
| Trastuzumab-Resistant Breast Cancer Xenografts | Inhibition of PI3K signaling. nih.gov |
Identification of Predictive Biomarkers for Nvp Bez235 Hydrochloride Sensitivity
Molecular Markers Associated with Efficacy in Preclinical Models
In preclinical settings, the sensitivity to NVP-BEZ235 has been linked to the status of key components and downstream effectors of the PI3K/mTOR signaling pathway. The dual-inhibitory nature of the compound, targeting both PI3K and mTOR, means that the entire pathway's activity can influence treatment response.
Phosphorylated S6 ribosomal protein (p-S6RP) is a downstream effector of the mTORC1 signaling pathway and is frequently used as a surrogate marker for its activation. mdpi.com The phosphorylation of S6RP at serine residues, particularly Ser235/236, is a key event in the regulation of protein translation and cell growth. nih.govfrontiersin.org
In the context of NVP-BEZ235 sensitivity, studies have shown that the baseline expression level of p-S6RP can be an indicator of pathway activation. High baseline levels of p-S6RP may suggest a tumor's dependence on the PI3K/mTOR pathway for its growth and proliferation, making it a potential candidate for mTOR-targeted therapy. nih.gov However, the predictive value of p-S6RP is complex. While NVP-BEZ235 treatment is expected to decrease p-S6RP levels, some preclinical models have demonstrated that resistance to the drug is associated with persistent S235/236 phosphorylation of RPS6, even when upstream signals like Akt phosphorylation are effectively blocked. pnas.org This suggests that while baseline p-S6RP indicates pathway activity, the inability of NVP-BEZ235 to suppress this phosphorylation may be a more direct marker of resistance. This can occur in cancer cells with PTEN loss or KRAS mutations, where the ERK pathway can bypass mTORC1 to activate RPS6. pnas.orgresearchgate.net
Table 1: Role of Phosphorylated S6 Ribosomal Protein in NVP-BEZ235 Response
| Biomarker | Association with Sensitivity | Mechanism of Resistance | Relevant Cancer Models |
| Phosphorylated S6 Ribosomal Protein (p-S6RP Ser235/236) | High baseline levels may indicate pathway dependency. | Persistent p-S6RP signaling despite treatment, often via ERK pathway bypass. pnas.org | Breast Cancer, Sarcomas. nih.govpnas.org |
The cyclin-dependent kinase inhibitor p27 (also known as Kip1) is a crucial regulator of the cell cycle, primarily by controlling the transition from the G1 to the S phase. Downregulation of p27 is common in many cancers, leading to unchecked cell proliferation. The PI3K/Akt/mTOR pathway is known to negatively regulate p27 expression.
Treatment with NVP-BEZ235 has been shown to upregulate the expression of p27, contributing to cell cycle arrest in cancer cells. nih.govresearchgate.net This effect is a key mechanism of the drug's anti-proliferative activity. Consequently, the baseline expression level of p27 and the cell's ability to increase its expression in response to PI3K/mTOR inhibition could serve as predictive biomarkers. Low baseline p27 levels might indicate a strong dependency on the PI3K/mTOR pathway to suppress this tumor suppressor, suggesting potential sensitivity to NVP-BEZ235. Conversely, cancer cells with an inherent inability to express p27 may be less sensitive to the cell-cycle arrest effects of the drug.
The eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) is a key downstream target of mTORC1. When phosphorylated, 4E-BP1 releases the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation of mRNAs that encode proteins critical for cell growth and proliferation, such as cyclin D1. spandidos-publications.comnih.gov
NVP-BEZ235 effectively inhibits the phosphorylation of 4E-BP1. spandidos-publications.comresearchgate.net This leads to increased binding of 4E-BP1 to eIF4E, thereby suppressing protein translation and blocking cell proliferation. nih.gov The phosphorylation status of 4E-BP1 has emerged as a significant predictive biomarker for sensitivity to mTOR kinase inhibitors. nih.gov Preclinical studies have demonstrated that cancer cells where NVP-BEZ235 fails to inhibit 4E-BP1 phosphorylation exhibit resistance. nih.gov This resistance can be mediated by mTOR-independent mechanisms that maintain 4E-BP1 phosphorylation, thus sustaining protein synthesis and cell growth even in the presence of the inhibitor. nih.gov Therefore, assessing the modulation of p-4E-BP1 levels upon treatment is a strong indicator of NVP-BEZ235 efficacy.
The genetic status of the PI3K pathway is a primary determinant of sensitivity to NVP-BEZ235. Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are frequently found in various cancers and lead to constitutive activation of the signaling pathway.
Numerous preclinical studies have established that cancer cell lines harboring PIK3CA mutations are particularly sensitive to NVP-BEZ235. pnas.orgresearchgate.netpnas.org The drug's ability to directly inhibit the mutated PI3K enzyme makes it highly effective in these contexts. However, the predictive power of PIK3CA mutations can be influenced by the presence of other genetic alterations. For instance, co-occurring mutations in genes like KRAS can confer resistance to NVP-BEZ235. nih.gov In colorectal cancer models, the presence of both KRAS and PIK3CA mutations has been shown to result in resistance, whereas cells with only a KRAS mutation may still undergo apoptosis in response to the drug. nih.gov This highlights the importance of a comprehensive genetic profile when predicting response. In contrast to its potent effect in PIK3CA-mutant cells, NVP-BEZ235 has shown less efficacy in cells with PTEN loss, another mechanism of PI3K pathway activation. pnas.orgresearchgate.net
Table 2: Impact of PI3K Pathway Mutations on NVP-BEZ235 Sensitivity
| Genetic Alteration | Effect on Sensitivity | Co-mutations Conferring Resistance | References |
| Activating PIK3CA Mutation | Increased Sensitivity. pnas.orgpnas.org | Co-existent KRAS mutation. nih.gov | pnas.org, researchgate.net, nih.gov, pnas.org |
| PTEN Loss of Function | Insensitive or Resistant. pnas.orgresearchgate.net | N/A | pnas.org, researchgate.net |
| KRAS Mutation | Generally Insensitive/Resistant. pnas.orgresearchgate.net | N/A | pnas.org, researchgate.net, nih.gov |
Preclinical Development of Biomarker-Guided Research Strategies
The identification of the aforementioned molecular markers has paved the way for more refined preclinical research strategies. Biomarker-guided approaches are essential for efficiently evaluating new therapeutic agents and understanding their mechanisms of action and resistance. wuxiapptec.comnih.gov
In the context of NVP-BEZ235, preclinical strategies involve:
Model Selection: Utilizing a diverse panel of cancer cell lines and patient-derived xenograft (PDX) models with well-characterized genetic backgrounds. This allows researchers to specifically test the efficacy of NVP-BEZ235 in models with PIK3CA mutations versus those with KRAS mutations or PTEN loss, thereby validating the predictive power of these biomarkers. crownbio.com
Pharmacodynamic (PD) Biomarker Analysis: Measuring the on-target effects of NVP-BEZ235 in preclinical models. This involves analyzing the modulation of biomarkers like p-Akt, p-S6RP, and p-4E-BP1 in tumor tissues after treatment. researchgate.net A robust decrease in the phosphorylation of these markers confirms target engagement and can be correlated with anti-tumor activity.
Investigating Resistance Mechanisms: Employing biomarker-defined models to explore why certain tumors are resistant. For example, by using PIK3CA and KRAS co-mutated models, researchers can investigate the downstream signaling pathways (such as the ERK pathway) that bypass the PI3K/mTOR blockade and test combination therapies designed to overcome this resistance. researchgate.net
Translational Qualification: The data generated from these preclinical studies are crucial for the translational qualification of these biomarkers for clinical use. nih.gov Establishing a strong correlation between a biomarker and treatment response in preclinical models provides the rationale for incorporating that biomarker into early-phase clinical trials for patient selection and response monitoring. researchgate.net
By integrating these biomarker-guided strategies, preclinical development can more accurately predict which cancer types and patient populations are most likely to benefit from NVP-BEZ235, thereby accelerating its path to effective clinical application. nih.gov
Future Directions in Academic Research on Nvp Bez235 Hydrochloride
Elucidation of Unexplored Mechanisms of Action
While NVP-BEZ235 is defined by its role as a dual PI3K/mTOR inhibitor, ongoing research is uncovering a more complex pharmacological profile. nih.gov Future investigations are focused on several key areas to fully elucidate its mechanisms.
One significant area of exploration is the compound's role in inducing autophagy . As mTOR is a negative regulator of autophagy, its inhibition by NVP-BEZ235 predictably initiates this cellular process in various cancer cells. nih.gov However, the precise role of this induced autophagy—whether it is a pro-survival or pro-death mechanism—remains a subject of debate and active investigation. nih.gov Some studies suggest that autophagy acts as a survival mechanism, and its inhibition could enhance the apoptotic effects of NVP-BEZ235. nih.govmerckmillipore.com
Beyond the canonical PI3K/mTOR pathway, research indicates that NVP-BEZ235 may impact other critical signaling pathways. For instance, studies in renal cell carcinoma (RCC) have shown that NVP-BEZ235 can suppress the activation of TGF-β-associated kinase 1 (TAK1) and its downstream effectors, a mechanism not observed with mTORC1-specific inhibitors like rapamycin (B549165). frontiersin.org This suggests a broader inhibitory profile that could contribute to its superior anticancer efficacy in certain contexts. frontiersin.org
Furthermore, the impact of NVP-BEZ235 on cellular metabolism is an emerging area of interest. Research in glioblastoma multiforme (GBM) cells has demonstrated that PI3K-mTOR inhibition by NVP-BEZ235 leads to a significant downregulation of glycolysis-related genes and a reduction in key metabolites like NAD+ and glutamate. nih.gov Understanding these metabolic repercussions is crucial for a comprehensive view of the drug's mechanism.
Finally, NVP-BEZ235 has been shown to prevent epithelial-mesenchymal transition (EMT) induced by hypoxia and TGF-β1, suggesting a potential role in targeting cancer metastasis. researchgate.net Future studies will likely delve deeper into the molecular players involved in this process and its relevance in vivo.
Identification of Novel Synergistic Combinations in Preclinical Settings
A primary focus of future research is to identify synergistic combinations that can enhance the antitumor activity of NVP-BEZ235 and overcome potential resistance mechanisms. Preclinical studies have already demonstrated the potential of combining NVP-BEZ235 with a variety of agents, including conventional chemotherapy, targeted therapies, and radiation.
In combination with chemotherapeutic agents , NVP-BEZ235 has shown synergistic effects. For example, it potentiates the antitumor effects of cisplatin (B142131) in bladder and non-small cell lung cancer (NSCLC) cells. nih.govnih.gov The combination can lead to enhanced cell cycle arrest and caspase-dependent apoptosis. nih.gov Similarly, synergistic activity has been observed with doxorubicin (B1662922) in resistant leukemia cells. spandidos-publications.comnih.gov
Pairing NVP-BEZ235 with other targeted therapies is another promising avenue. Studies in hepatocellular carcinoma (HCC) have shown a synergistic effect when combined with regorafenib, leading to enhanced inhibition of cell viability, migration, and invasion. nih.gov In NSCLC models with acquired resistance to EGFR inhibitors, combining NVP-BEZ235 with agents like BIBW2992 has been shown to synergistically induce apoptosis. nih.gov Furthermore, combining it with the mTOR inhibitor RAD001 (everolimus) has also resulted in synergistic growth inhibition in NSCLC models. doaj.org
The radiosensitizing properties of NVP-BEZ235 are also under investigation. In head and neck squamous cell carcinoma (HNSCC), pretreatment with NVP-BEZ235 converted an additive effect of cisplatin and radiation into a strong synergistic interaction. mdpi.com This is attributed to the compound's ability to impair DNA double-strand break repair. nih.govmdpi.com
| Combination Agent | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| Cisplatin | Bladder Cancer, NSCLC, HNSCC | Synergistic antitumor effect and radiosensitization | nih.govnih.govmdpi.com |
| Regorafenib | Hepatocellular Carcinoma (HCC) | Synergistic inhibition of cell viability, migration, and invasion | nih.gov |
| Radiation | Head and Neck Squamous Cell Carcinoma (HNSCC), Glioblastoma (GBM) | Strong synergistic enhancement and radiosensitization | nih.govmdpi.com |
| RAD001 (Everolimus) | Non-Small Cell Lung Cancer (NSCLC) | Synergistic growth inhibition and induction of apoptosis | doaj.org |
| BIBW2992 (Afatinib) | EGFR-TKI Resistant NSCLC | Synergistic induction of apoptosis | nih.gov |
| Doxorubicin | Resistant Leukemia | Reversal of doxorubicin resistance | spandidos-publications.comnih.gov |
| Nab-paclitaxel | Pancreatic Cancer (Kras wild-type) | Significant synergistic effect | asco.org |
| Caffeic Acid Phenyl Ester (CAPE) | Triple-Negative Breast Cancer (TNBC) | Synergistic inhibition of cell growth | nih.gov |
Development of Advanced Preclinical Models (e.g., organoids, patient-derived xenografts) for NVP-BEZ235 (hydrochloride) Research
The limitations of traditional two-dimensional cell culture in predicting clinical efficacy have spurred the development of more sophisticated preclinical models. Future research on NVP-BEZ235 will increasingly rely on these advanced systems to better recapitulate human tumor biology.
Patient-Derived Xenografts (PDXs) , where tumor tissue from a patient is directly implanted into immunodeficient mice, are crucial for evaluating the efficacy of NVP-BEZ235. These models maintain the heterogeneity and architecture of the original tumor, providing a more accurate platform for testing therapeutic responses. Numerous studies have already utilized xenograft models to demonstrate the in vivo antitumor activity of NVP-BEZ235 in cancers such as ovarian clear cell carcinoma, nephroblastoma, and nasopharyngeal carcinoma. nih.govnih.govspandidos-publications.com Future work will likely involve larger-scale PDX trials to identify biomarkers of response and resistance.
Organoids and spheroids represent a significant advancement in in vitro modeling. escholarship.org These three-dimensional cultures can be derived from patient tumors and more closely mimic the complex cell-cell and cell-matrix interactions of an in vivo environment. mdpi.com They offer a high-throughput platform for screening the efficacy of NVP-BEZ235 alone or in combination with other drugs, bridging the gap between cell lines and in vivo models.
Genetically Engineered Mouse Models (GEMMs) provide another powerful tool, allowing for the study of tumor development and therapeutic response in an immunocompetent host, which is critical for understanding the interplay between the drug, the tumor, and the immune system. mdpi.com
The use of these advanced models will be critical for validating the synergistic combinations identified in simpler systems and for exploring the complex interplay between NVP-BEZ235 and the tumor microenvironment.
Investigation of Broader Molecular Repercussions and Off-Target Effects in Preclinical Systems
A critical area for future research is the characterization of the broader molecular impact of NVP-BEZ235, including off-target effects that may contribute to both its efficacy and its toxicity profile. While designed as a PI3K/mTOR inhibitor, evidence suggests it interacts with other key cellular proteins.
A significant finding is that NVP-BEZ235 potently inhibits ATM and DNA-PKcs , two major kinases involved in the DNA damage response (DDR). nih.gov This off-target effect is thought to be responsible for its ability to block both nonhomologous end joining and homologous recombination DNA repair pathways, leading to its profound radiosensitizing effects. nih.gov This discovery opens up new avenues for its use as a DNA repair inhibitor, independent of the PI3K/Akt activation status of a tumor. nih.gov
Another observed molecular repercussion is the feedback activation of other signaling pathways. For example, inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of the MAPK/ERK pathway, which may serve as a resistance mechanism. nih.gov This highlights the need to investigate such feedback loops to devise more effective combination therapies that can block these escape routes. nih.gov
Further research is also needed to understand the compound's impact on protein expression and stability. In nephroblastoma cells, NVP-BEZ235 was found to induce autophagy-mediated protein degradation of RPL19, leading to cell cycle arrest. nih.gov In NSCLC cells, it reduced the expression of cyclin D1/D3 by affecting both transcription and protein stability. nih.gov These findings suggest that NVP-BEZ235 can trigger complex downstream effects beyond direct pathway inhibition.
Translational Research Pathways for Preclinical Findings with NVP-BEZ235 (hydrochloride)
Translating the wealth of preclinical data on NVP-BEZ235 into effective clinical strategies is the ultimate goal. nih.govyoutube.com Future research must focus on establishing clear pathways from the laboratory to the clinic.
A key aspect of this translational effort is the identification and validation of predictive biomarkers . While mutations in PIK3CA and loss of PTEN are logical candidates for predicting response, preclinical data suggest that the activity of NVP-BEZ235 may be independent of PIK3CA mutation status in some cancers. nih.govpnas.org Further studies using advanced preclinical models are needed to identify more robust biomarkers, which could include the status of DNA repair pathways or metabolic gene signatures. nih.govnih.gov
Understanding mechanisms of resistance is another critical translational pathway. Preclinical findings on feedback activation of pathways like MAPK/ERK provide a strong rationale for designing clinical trials that combine NVP-BEZ235 with MEK inhibitors. nih.gov Similarly, investigating the role of autophagy in conferring resistance could lead to trials combining NVP-BEZ235 with autophagy inhibitors like chloroquine. nih.gov
The synergistic effects observed in preclinical combination studies provide a direct translational path. For instance, the strong synergy seen with cisplatin and radiation in HNSCC models justifies the clinical evaluation of this triplet combination in patients. mdpi.com The preclinical pipeline, from initial in vitro screening to validation in PDX or organoid models, will be essential for prioritizing the most promising combinations for clinical trials. nih.gov
Ultimately, integrating complex preclinical data on mechanisms of action, synergistic combinations, and off-target effects will be necessary to design smarter clinical trials, enabling better patient stratification and improving the therapeutic window for NVP-BEZ235. youtube.comnih.gov
Q & A
Q. Q1. What is the primary mechanism of action of NVP-BEZ235 in cancer cells, and how can researchers validate its inhibitory effects experimentally?
NVP-BEZ235 is a dual inhibitor targeting both PI3K and mTOR kinases, competing with ATP at their catalytic sites . To validate its activity:
- Perform Western blotting to assess phosphorylation levels of downstream effectors (e.g., Akt at Ser473/Thr308, mTOR, or FOXO3a) in treated vs. untreated cells .
- Use IC50 assays (e.g., CCK-8 or MTT) to quantify dose-dependent inhibition of proliferation across cell lines. For example, IC50 values for thyroid cancer cells ranged from 38.9 nM (p53 wild-type) to 221.0 nM (p53 mutant) .
- Monitor cell cycle arrest via flow cytometry . NVP-BEZ235 induces G0/G1 phase arrest by suppressing CDK4 and cyclin D3 .
Q. Q2. What experimental models are most suitable for in vivo validation of NVP-BEZ235 efficacy?
- Orthotopic xenografts : For bladder cancer, MBT-2 cell implantation in C3H/He mice showed reduced tumor weight and PI3K/Akt/mTOR pathway inhibition after intravesical NVP-BEZ235 administration .
- Subcutaneous xenografts : Gastric cancer MKN-45 xenografts in nude mice demonstrated tumor growth suppression via oral NVP-BEZ235, with reduced p-Akt and mTOR levels confirmed by Western blot .
- Genetic diversity : Prioritize models reflecting tumor heterogeneity (e.g., HER2-amplified or PIK3CA-mutant breast cancer) to align with clinical trial stratification .
Advanced Research Questions
Q. Q3. How can researchers design experiments to evaluate synergistic effects between NVP-BEZ235 and chemotherapeutics like cisplatin or 5-FU?
- Fixed-ratio combination assays : Treat cells with NVP-BEZ235 and cisplatin in a 1:1 ratio and calculate combination indices (CI) using the Chou-Talalay method. A CI < 1 indicates synergy (e.g., CI = 0.63 in T24R2 bladder cancer cells) .
- Clonogenic assays : Quantify long-term survival post-treatment. For instance, NVP-BEZ235 + cisplatin reduced colony formation by >50% in T24R2 cells .
- Apoptosis markers : Measure cleaved caspase-3, Bax, and Bcl-2 via Western blot. Combined NVP-BEZ235 + 5-FU increased apoptosis rates in MKN-45 cells from 6.4% (control) to 34.8% .
Q. Q4. How do genetic alterations (e.g., PIK3CA mutations, TP53 status) influence NVP-BEZ235 sensitivity?
- PIK3CA mutations : In nasopharyngeal carcinoma (NPC), cells with PIK3CA mutations showed selective sensitivity to NVP-BEZ235, with reduced cyclin D1 and increased p21/p27 expression .
- TP53 status : p53 wild-type thyroid cancer cells (IC50 = 38.9 nM) were 5.7× more sensitive than p53 mutants, suggesting p53-independent p21 upregulation via GSK3β/β-catenin pathways .
- HER2 amplification : HER2+ breast cancer cells exhibited apoptosis via PARP cleavage, while PTEN-loss models showed resistance due to compensatory ERK activation .
Q. Q5. What methodologies resolve contradictions in NVP-BEZ235 efficacy across preclinical studies?
- Pathway redundancy analysis : In PTEN-null models, combine NVP-BEZ235 with MEK/ERK inhibitors to overcome resistance .
- Tumor subtype stratification : For TNBC, subtype-specific models (e.g., mesenchymal vs. luminal androgen receptor) predict differential responses to PI3K/mTOR inhibition .
- Dose optimization : Adjust dosing schedules to mitigate toxicity. In vivo studies used 45 mg/kg oral NVP-BEZ235 daily without weight loss in hepatocellular carcinoma models .
Q. Q6. How can researchers assess NVP-BEZ235-induced autophagy and its role in therapeutic outcomes?
- LC3-II/LC3-I ratio : Immunoblotting revealed a time- and dose-dependent increase in LC3-II (a marker of autophagosome formation) in CML cells treated with NVP-BEZ235 .
- Autophagy inhibitors : Co-treatment with chloroquine (lysosomal inhibitor) enhances apoptosis in NVP-BEZ235-treated cells, indicating autophagy’s pro-survival role .
- Fluorescence microscopy : Track autophagic flux using GFP-LC3 transfection in live cells .
Q. Q7. What statistical approaches are critical for analyzing NVP-BEZ235 combination therapy data?
- Synergy quantification : Use MacSynergy II software to calculate 3D synergy volumes. For NVP-BEZ235 + cisplatin, a synergy volume of 388.25 μM/ml² confirmed strong interaction .
- ANOVA and t-tests : Compare apoptosis rates (e.g., flow cytometry) or tumor volumes across treatment groups. In gastric cancer studies, combined NVP-BEZ235 + 5-FU showed p < 0.05 significance vs. monotherapy .
- Dose-response curves : Fit data to the median-effect equation to derive IC50 and dose reduction indices (DRI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
